4-Bromo-N-isopropylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYQEWSDJNVKAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682480 | |
| Record name | 4-Bromo-N-(propan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209458-03-6 | |
| Record name | 4-Bromo-N-(propan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-N-isopropylpyridin-2-amine
This guide provides a comprehensive overview of the core spectroscopic techniques essential for the structural elucidation and characterization of 4-Bromo-N-isopropylpyridin-2-amine. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific, authenticated spectra for 4-Bromo-N-isopropylpyridin-2-amine are not publicly available in the searched literature, this guide will utilize established principles and data from analogous structures to provide a robust framework for its characterization.
Molecular Structure and Spectroscopic Overview
4-Bromo-N-isopropylpyridin-2-amine, with the molecular formula C₈H₁₁BrN₂, possesses a well-defined structure amenable to detailed spectroscopic analysis.[1][2] The molecule combines a substituted pyridine ring with an isopropylamino group, each contributing distinct spectroscopic signatures.
Molecular Structure:
A systematic spectroscopic analysis is crucial for confirming the identity, purity, and structure of this compound in a research or drug development setting. This guide will walk through the expected spectroscopic data and the methodologies to obtain and interpret it.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Bromo-N-isopropylpyridin-2-amine, both ¹H and ¹³C NMR are indispensable.
Principles of NMR Spectroscopy
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. This absorption frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a "fingerprint" of its position within the molecule.
Experimental Protocol: Acquiring NMR Spectra
A standardized protocol for acquiring high-quality NMR spectra is paramount for accurate structural determination.
Workflow for NMR Sample Preparation and Acquisition:
Caption: A generalized workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 4-Bromo-N-isopropylpyridin-2-amine and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The choice of solvent is critical as it must dissolve the compound without contributing interfering signals.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent, and the magnetic field will be "shimmed" to achieve homogeneity.
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal for both ¹H and ¹³C nuclei.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased and baseline-corrected to produce the final NMR plot.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Expected ¹H NMR Data for 4-Bromo-N-isopropylpyridin-2-amine:
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Pyridine-H (C5-H) | 7.8 - 8.2 | Doublet (d) | 1H | Downfield due to the electronegativity of the nitrogen and bromine. |
| Pyridine-H (C3-H) | 6.5 - 6.8 | Doublet (d) | 1H | |
| Pyridine-H (C6-H) | 6.3 - 6.6 | Singlet (s) or Doublet of doublets (dd) | 1H | |
| Isopropyl-CH | 3.8 - 4.2 | Septet (sept) or Multiplet (m) | 1H | Coupled to the six methyl protons. |
| Isopropyl-CH₃ | 1.2 - 1.4 | Doublet (d) | 6H | Equivalent methyl groups coupled to the CH proton. |
| Amine-NH | 4.5 - 5.5 | Broad Singlet (br s) | 1H | Chemical shift can be variable and the peak may be broad due to hydrogen bonding and exchange. |
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data for 4-Bromo-N-isopropylpyridin-2-amine:
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
| Pyridine C-Br (C4) | 105 - 115 | The bromine atom will cause a significant upfield shift. |
| Pyridine C-NH (C2) | 155 - 160 | Carbon directly attached to two nitrogen atoms. |
| Pyridine C5 | 145 - 150 | |
| Pyridine C3 | 110 - 115 | |
| Pyridine C6 | 100 - 105 | |
| Isopropyl-CH | 45 - 50 | |
| Isopropyl-CH₃ | 20 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.
Principles of IR Spectroscopy
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. These vibrations include stretching, bending, and scissoring. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Experimental Protocol: Acquiring IR Spectra
For a solid sample like 4-Bromo-N-isopropylpyridin-2-amine, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.
Workflow for ATR-IR Analysis:
Caption: A streamlined workflow for acquiring an ATR-IR spectrum.
Step-by-Step Methodology:
-
Background Spectrum: A background spectrum of the empty ATR crystal is collected to account for any atmospheric or instrumental absorptions.
-
Sample Application: A small amount of the solid 4-Bromo-N-isopropylpyridin-2-amine is placed directly onto the ATR crystal.
-
Pressure Application: A pressure clamp is applied to ensure intimate contact between the sample and the crystal surface.
-
Sample Spectrum: The IR spectrum of the sample is then recorded.
IR Spectral Interpretation
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups in 4-Bromo-N-isopropylpyridin-2-amine.
Expected IR Absorption Bands for 4-Bromo-N-isopropylpyridin-2-amine:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300 - 3500 | N-H stretch (secondary amine) | Medium, sharp |
| 2850 - 3000 | C-H stretch (sp³ and sp²) | Medium to Strong |
| 1580 - 1650 | C=C and C=N ring stretching | Medium to Strong |
| 1450 - 1550 | C-H bending | Medium |
| 1000 - 1250 | C-N stretching | Medium |
| 500 - 600 | C-Br stretching | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.
Principles of Mass Spectrometry
In a mass spectrometer, a sample is first vaporized and then ionized. The resulting ions are accelerated into a magnetic or electric field, which separates them based on their m/z ratio. A detector then records the abundance of each ion.
Experimental Protocol: Acquiring Mass Spectra
For a relatively small organic molecule like 4-Bromo-N-isopropylpyridin-2-amine, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common and effective method.
Workflow for LC-MS Analysis:
Caption: A typical workflow for obtaining a mass spectrum via LC-MS.
Step-by-Step Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a solvent compatible with the LC mobile phase, such as methanol or acetonitrile.
-
LC Separation: The sample is injected into a liquid chromatograph, which separates the analyte from any impurities.
-
Ionization: The eluent from the LC is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, gaseous ions of the analyte are formed.
-
Mass Analysis and Detection: The ions are guided into the mass analyzer, separated by their m/z ratio, and detected.
Mass Spectrum Interpretation
The mass spectrum will provide the molecular weight of the compound and information about its fragmentation pattern.
Expected Mass Spectrometry Data for 4-Bromo-N-isopropylpyridin-2-amine:
-
Molecular Ion Peak ([M+H]⁺): Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion. There will be two peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope and one for the ⁸¹Br isotope. The expected m/z values would be approximately 215 and 217.
-
Fragmentation Pattern: Common fragmentation pathways for this molecule would likely involve the loss of the isopropyl group or cleavage of the pyridine ring.
Conclusion
The comprehensive spectroscopic characterization of 4-Bromo-N-isopropylpyridin-2-amine requires a multi-technique approach. ¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition. By following the detailed protocols and interpretative guidelines outlined in this document, researchers can confidently verify the structure and purity of this important synthetic intermediate.
References
-
PubChem. 4-bromo-N-(pyridin-2-yl)pyridin-2-amine. [Link]
-
ResearchGate. 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. [Link]
-
TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]
-
Doc Brown's Chemistry. 13C NMR spectra of propan-2-amine. [Link]
-
The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]
Sources
Technical Guide: Solubility Profile and Solvent Selection for 4-Bromo-N-isopropylpyridin-2-amine
[1]
Compound Identity: 4-Bromo-N-isopropylpyridin-2-amine
CAS Registry Number: 1209458-03-6
Molecular Formula: C
Executive Summary
4-Bromo-N-isopropylpyridin-2-amine is a critical halogenated heterocyclic building block used frequently in the synthesis of pharmaceutical agents, particularly as an intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] Its solubility profile is governed by the interplay between the lipophilic bromine and isopropyl substituents and the polar, basic aminopyridine core.
This guide provides a definitive technical analysis of its solubility across organic solvent classes, grounded in structure-property relationships (SPR) and standard isolation protocols. While specific gravimetric solubility data is rarely published for this intermediate, its behavior is reliably predictable based on the 2-aminopyridine scaffold.
Key Solubility Takeaway: The compound exhibits high solubility in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF), moderate solubility in esters and alcohols, and low solubility in water and non-polar alkanes (Hexanes) at ambient temperature.
Physicochemical Basis of Solubility
To understand the solvent interaction, one must analyze the functional groups:
-
Pyridine Nitrogen (Basic): Acts as a hydrogen bond acceptor. It renders the molecule pH-sensitive; solubility in aqueous media increases drastically below pH 4.0 due to protonation.[1]
-
Secondary Amine (N-H): Acts as both a weak hydrogen bond donor and acceptor, facilitating solubility in alcohols and ethers.
-
Isopropyl Group & Bromine Atom: These lipophilic domains increase the partition coefficient (LogP estimated ~2.5–3.0), reducing water solubility and enhancing affinity for non-polar and chlorinated organic solvents.
Solubility Landscape by Solvent Class[1]
The following table categorizes solvents based on their solvation capacity for 4-Bromo-N-isopropylpyridin-2-amine at 25°C.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent (>100 mg/mL) | Dipole-dipole interactions and dispersion forces dominate.[1] Primary choice for loading/transfer. |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>100 mg/mL) | Strong solvation of the polarizable aromatic system. Ideal for high-temperature coupling reactions. |
| Esters & Ethers | Ethyl Acetate, THF, 1,4-Dioxane, MTBE | Good (20–100 mg/mL) | H-bonding with the amine/pyridine nitrogen. Ethyl Acetate is the standard extraction solvent. |
| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Moderate to Good | Soluble, but temperature-dependent. Often used as co-solvents or for recrystallization. |
| Alkanes | Hexanes, Heptane, Pentane | Poor (<5 mg/mL) | Lack of polar interactions. Used as anti-solvents to precipitate the compound. |
| Aqueous Media | Water, Phosphate Buffer (pH 7.4) | Negligible | The lipophilic Br and Isopropyl groups override the polar core. |
| Acidic Aqueous | 1M HCl, 1M Acetic Acid | High | Protonation of the pyridine nitrogen forms a water-soluble pyridinium salt. |
Experimental Protocols
Protocol A: Determination of Saturation Solubility (Shake-Flask Method)
For precise quantitative data required in formulation or process development.[1]
-
Preparation: Weigh approximately 50 mg of 4-Bromo-N-isopropylpyridin-2-amine into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Equilibration: Cap the vial and agitate (vortex or orbital shaker) at 25°C for 24 hours.
-
Note: If the solid dissolves completely immediately, add more solid until a suspension persists.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.
-
Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC-UV (254 nm) against a standard calibration curve.
Protocol B: Purification via Recrystallization
Exploiting the solubility differential between "Good" and "Poor" solvents.
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate or Ethanol (approx. 60–70°C).
-
Anti-Solvent Addition: Slowly add Hexanes or Heptane dropwise to the hot solution until a persistent turbidity (cloudiness) is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0–4°C) for 1 hour.
-
Collection: Filter the crystals via vacuum filtration and wash with cold Hexanes.
Visualization of Solubility Logic
Diagram 1: Solvent Selection Decision Tree
This workflow guides the researcher in selecting the appropriate solvent based on the intended application (Reaction, Extraction, or Analysis).
Caption: Decision matrix for selecting the optimal solvent based on experimental constraints (Temperature, Phase Separation, Compatibility).
Diagram 2: Purification & Isolation Workflow
A logical flow for isolating the compound from a reaction mixture, leveraging its solubility profile.
Caption: Step-by-step isolation workflow emphasizing the partition coefficient and solubility differentials.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72219255, 4-bromo-N-(pyridin-2-yl)pyridin-2-amine (Structural Analogue). Retrieved from [Link]
-
American Chemical Society (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents.[1] Journal of Chemical & Engineering Data. Retrieved from [Link]
Strategic Synthesis of 4-Bromo-N-isopropylpyridin-2-amine: A Technical Guide
Executive Summary
The molecule 4-Bromo-N-isopropylpyridin-2-amine (CAS: 1209458-03-6) represents a critical scaffold in modern medicinal chemistry, particularly in the development of Cyclin-Dependent Kinase (CDK) inhibitors (e.g., analogs of Abemaciclib). Its structural utility lies in the orthogonal reactivity of its functional groups: the C2-amine serves as a hydrogen bond donor/acceptor in the kinase hinge region, while the C4-bromide provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to elaborate the pharmacophore.
This guide deconstructs the synthesis of this intermediate, moving beyond simple recipe listing to analyze the regiochemical battles inherent in pyridine functionalization. We focus on two primary pathways: the Nucleophilic Aromatic Substitution (
Retrosynthetic Logic & Strategic Pathways
The synthesis hinges on distinguishing the reactivity of the C2 and C4 positions of the pyridine ring.
Pathway A: Nucleophilic Aromatic Substitution ( )
This route relies on the electron-deficient nature of the pyridine ring.[1][2] The nitrogen atom pulls electron density, activating the C2 and C4 positions toward nucleophilic attack by isopropylamine.
-
Challenge: Regioselectivity. Both C2 and C4 are electrophilic. In 2,4-dibromopyridine, the C4 position is often kinetically favored for substitution due to steric factors and the stability of the Meisenheimer intermediate, leading to the unwanted 4-amino isomer.
-
Solution: Utilization of 2-Fluoro-4-bromopyridine . The high electronegativity of fluorine at C2 makes it a significantly better leaving group (
F >> Br) and increases the electrophilicity of the C2 carbon via the inductive effect, locking in the desired regiochemistry.
Pathway B: Reductive Amination
This route bypasses regioselectivity issues by starting with the nitrogen already installed at the C2 position.
-
Reagents: Acetone and a hydride source (e.g., Sodium Triacetoxyborohydride).[6]
-
Advantage: High fidelity; no regioisomer byproducts.
Visualization: Synthetic Decision Matrix
Figure 1: Comparative synthetic pathways highlighting the strategic advantage of fluoro-intermediates and reductive amination.
The Critical Junction: Regiocontrol in Dihalopyridines
For process chemists, the
The "Fluorine Effect"
In
Data Comparison: Relative Reactivity toward Amines
| Precursor | Primary Product | Regioselectivity Ratio (C2:C4) | Notes |
| 2,4-Dibromopyridine | Mixture | ~60:40 (Variable) | Requires chromatography; yield loss high. |
| 2-Fluoro-4-bromopyridine | Target (C2-amine) | >95:5 | Fluorine directs attack exclusively to C2. |
| 2,4-Dichloropyridine | Mixture | ~55:45 | Poor selectivity; harsh conditions required. |
Experimental Protocols
Protocol A: High-Fidelity Synthesis via 2-Fluoro-4-bromopyridine ( )
Recommended for gram-scale synthesis where purity is paramount.
Reagents:
-
2-Fluoro-4-bromopyridine (1.0 equiv)
-
Isopropylamine (3.0 equiv)
-
Ethanol (Absolute) or NMP (N-Methyl-2-pyrrolidone)
-
Triethylamine (Et3N) (1.5 equiv) - Optional if excess amine is used
Step-by-Step Methodology:
-
Charge: In a pressure tube or sealed vessel, dissolve 2-Fluoro-4-bromopyridine (e.g., 5.0 g) in Ethanol (25 mL).
-
Addition: Add Isopropylamine (3.0 equiv) dropwise at room temperature. The reaction is exothermic due to the high reactivity of the fluoropyridine.
-
Reaction: Seal the vessel and heat to 60°C for 4–6 hours.
-
Note: Unlike the dibromo-analog which requires higher temps (100°C+), the fluoro-analog reacts under milder conditions, preserving the C4-Bromine bond.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[7] Look for the disappearance of the starting material (M+H 176/178) and formation of product (M+H 215/217).
-
Workup: Concentrate the ethanol under reduced pressure. Dilute the residue with Ethyl Acetate and wash with water (2x) and brine (1x).
-
Purification: Dry over Na2SO4 and concentrate. The crude material is often >95% pure. Recrystallize from Hexanes/EtOAc if necessary.
Protocol B: Reductive Amination from 2-Amino-4-bromopyridine
Recommended for labs where 2-Fluoro-4-bromopyridine is unavailable.
Reagents:
-
2-Amino-4-bromopyridine (1.0 equiv)
-
Acetone (5.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic, 1-2 drops)
-
DCE (1,2-Dichloroethane) or DCM (Dichloromethane)
Step-by-Step Methodology:
-
Imine Formation: Dissolve 2-Amino-4-bromopyridine in DCE. Add Acetone and catalytic Acetic Acid. Stir at room temperature for 1 hour to allow the Schiff base (imine) to equilibrate.
-
Why STAB? NaBH(OAc)3 is less reactive than NaBH4 and will not reduce the acetone ketone functionality as quickly as it reduces the protonated imine, preventing side reactions.
-
-
Reduction: Add Sodium Triacetoxyborohydride portion-wise over 15 minutes.
-
Quench: Stir overnight at room temperature. Quench with saturated aqueous NaHCO3.
-
Extraction: Extract with DCM. The organic layer will contain the N-isopropyl product.
-
Purification: Flash chromatography is usually required to remove unreacted amine.
Impurity Profiling & Troubleshooting
When synthesizing this intermediate, three specific impurities are common. Understanding their origin is key to process control.
Figure 2: Common impurities and mitigation strategies.
Analytical Checkpoints
-
1H NMR (DMSO-d6): The C3-H proton is diagnostic. In the desired 2-amino-4-bromo product, the C3 proton appears as a doublet (or meta-coupled singlet) around 6.7–6.9 ppm . In the 4-amino-2-bromo isomer, the symmetry changes, and shifts differ.
-
LC-MS: Both regioisomers have the same mass (215/217). Chromatographic separation is essential. A C18 column with a slow gradient (5-95% ACN/Water + 0.1% Formic Acid) usually resolves them.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53394627, 4-Bromo-N-isopropylpyridin-2-amine. Retrieved from [Link]
- Lilly, E. & Co. (2015). Patent US20100160340A1: Pyridinyl Inhibitors of Cyclin-Dependent Kinases. (Describes the use of substituted aminopyridines in CDK inhibitor synthesis).
-
Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr).[2] (Mechanistic grounding for pyridine substitution).[8] Retrieved from [Link]
-
Master Organic Chemistry. Reductive Amination: Mechanism and Conditions. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Page loading... [wap.guidechem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. CAS 1209458-03-6 | 4-Bromo-N-isopropylpyridin-2-amine - Synblock [synblock.com]
- 8. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical properties of 4-Bromo-N-isopropylpyridin-2-amine
An In-Depth Technical Guide to the Theoretical Properties of 4-Bromo-N-isopropylpyridin-2-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the theoretical properties of 4-Bromo-N-isopropylpyridin-2-amine (CAS No. 1209458-03-6). As a member of the halogenated aminopyridine class, this compound is a valuable building block in medicinal chemistry and materials science.[1] This document explores its physicochemical characteristics, predicted spectroscopic signatures, electronic properties, and reactivity profile. Methodologies for its synthesis and characterization are proposed based on established chemical principles, offering a predictive framework for researchers in drug discovery and organic synthesis. The guide is structured to deliver not just data, but a causal understanding of the molecule's behavior, grounded in authoritative scientific principles.
Introduction and Strategic Importance
Halogenated aminopyridines are a cornerstone of modern synthetic chemistry, serving as versatile intermediates for creating complex molecular architectures.[1] The strategic placement of a halogen provides a reactive site for cross-coupling reactions, while the amino group offers a point for further derivatization. 4-Bromo-N-isopropylpyridin-2-amine is a prime example of this class, featuring a unique combination of electronic and steric properties conferred by its bromo, isopropylamino, and pyridine nitrogen functionalities.[1] This specific arrangement makes it a molecule of significant interest for constructing novel bioactive compounds in drug discovery programs.[1] This guide synthesizes its theoretical properties to provide a predictive foundation for its application in research and development.
Molecular Architecture and Physicochemical Properties
The foundational properties of a molecule dictate its behavior in both reactive and biological systems. The properties of 4-Bromo-N-isopropylpyridin-2-amine are summarized below, derived from available data and theoretical predictions.
Core Identifiers
| Property | Value | Source |
| CAS Number | 1209458-03-6 | [2] |
| Molecular Formula | C₈H₁₁BrN₂ | [2], [3] |
| Molecular Weight | 215.09 g/mol | [2], [3] |
| Synonyms | 4-Bromo-2-(N-isopropylamino)pyridine, 4-Bromo-N-(propan-2-YL)pyridin-2-amine | [2] |
Predicted Physicochemical Characteristics
| Property | Predicted Value / Observation | Rationale |
| Appearance | Colorless to pale yellow solid. | Based on analogous compounds like 4-Bromoaniline.[4] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited solubility in water. | The aromatic ring and isopropyl group provide nonpolar character, while the amino group and pyridine nitrogen offer some polarity. This profile is typical for substituted anilines and pyridines.[4] |
| Storage | Store in a dry, sealed container. | Recommended for amine and halide-containing organic compounds to prevent degradation from moisture and air.[2] |
Structural and Electronic Effects
The molecule's reactivity is governed by the interplay of its substituents. The N-isopropyl group is an electron-donating group (EDG), increasing the electron density on the pyridine ring, particularly at the ortho and para positions. Conversely, the bromine atom is an electron-withdrawing group (EWG) via induction but can donate electron density through resonance. These competing effects create a nuanced reactivity profile, making the C-Br bond a prime target for metal-catalyzed cross-coupling reactions.
Caption: Molecular structure of 4-Bromo-N-isopropylpyridin-2-amine.
Theoretical Spectroscopic Analysis
While experimental data is the ultimate arbiter, theoretical prediction of spectroscopic signatures is crucial for guiding characterization efforts.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the three unique environments on the pyridine ring and the isopropyl group.
| Proton Environment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Partner(s) |
| Pyridine H (C5-H) | ~7.8 - 8.2 | Doublet (d) | C6-H |
| Pyridine H (C6-H) | ~6.5 - 6.8 | Doublet (d) | C5-H |
| Pyridine H (C3-H) | ~6.3 - 6.6 | Singlet (s) or narrow doublet | - |
| Isopropyl CH | ~3.8 - 4.2 | Septet (sept) | 6 x CH₃ protons |
| Isopropyl CH₃ | ~1.2 - 1.4 | Doublet (d) | 1 x CH proton |
| Amino N-H | ~4.5 - 5.5 | Broad singlet (br s) | - |
Rationale: The predictions are based on standard chemical shifts for substituted pyridines and amines.[5][6] The pyridine protons are influenced by the electronic nature of the substituents. The isopropyl group shows its characteristic septet-doublet pattern.[6]
¹³C NMR Spectroscopy (Predicted)
The carbon spectrum will reflect the electronic environment of each carbon atom.
| Carbon Environment | Predicted δ (ppm) | Rationale |
| Pyridine C2 (C-NH) | ~158 - 162 | Attached to two nitrogen atoms, highly deshielded. |
| Pyridine C6 | ~148 - 152 | Alpha to pyridine nitrogen. |
| Pyridine C4 (C-Br) | ~125 - 135 | Attached to electronegative bromine. |
| Pyridine C5 | ~110 - 115 | Influenced by adjacent C-Br. |
| Pyridine C3 | ~105 - 110 | Shielded by the ortho amino group. |
| Isopropyl CH | ~45 - 50 | Standard for a methine carbon attached to nitrogen. |
| Isopropyl CH₃ | ~20 - 25 | Standard for methyl carbons in an isopropyl group. |
Mass Spectrometry
The mass spectrum will be characterized by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in a distinctive isotopic pattern for the molecular ion.
-
Molecular Ion (M⁺): A peak will be observed at m/z ≈ 214.
-
Isotopic Peak (M+2)⁺: An equally intense peak will be observed at m/z ≈ 216.
Reactivity Profile and Synthetic Utility
The molecule's value lies in its predictable reactivity at specific sites, enabling its use as a versatile synthetic intermediate.
Caption: Key reactive sites and potential synthetic transformations.
The C4-Bromo Position: A Gateway for Cross-Coupling
The carbon-bromine bond is the most versatile reactive handle on the molecule. It is highly susceptible to oxidative addition by transition metal catalysts (e.g., Palladium, Ruthenium), initiating a catalytic cycle.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond at the C4 position. This is a robust method for introducing aryl, heteroaryl, or alkyl groups.[7]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the C4 position with various amines or alcohols, forming new C-N or C-O bonds, respectively.
-
Other Cross-Coupling Reactions: The C-Br bond can also participate in Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille (with organostannanes) coupling reactions.
The N-H Site: A Point for Derivatization
The secondary amine is nucleophilic and can be readily functionalized through various reactions:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form tertiary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Proposed Synthetic and Characterization Workflow
A robust experimental plan is self-validating. The following workflow outlines a logical approach to synthesize and confirm the identity and purity of the target compound.
Hypothetical Synthesis: Reductive Amination
A plausible and efficient route to 4-Bromo-N-isopropylpyridin-2-amine is the reductive amination of 2-amino-4-bromopyridine with acetone.
Caption: Proposed synthetic workflow via reductive amination.
Protocol Details:
-
Imine Formation: Dissolve 2-amino-4-bromopyridine (1.0 eq) and acetone (1.5 eq) in a suitable solvent like dichloroethane (DCE). Add a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel to yield the pure compound.
Causality: This two-step, one-pot procedure is highly efficient. NaBH(OAc)₃ is chosen as the reducing agent because it is mild enough not to reduce acetone but is highly effective at reducing the protonated imine intermediate, minimizing side reactions.
Characterization Protocol
-
Purity Analysis (HPLC): Use a High-Performance Liquid Chromatography (HPLC) system with a C18 column to confirm the purity of the final product is >98%.
-
Identity Confirmation (LC-MS): Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and observe the characteristic 1:1 isotopic pattern for the bromine atom (m/z 214/216).
-
Structural Elucidation (NMR): Dissolve the sample in CDCl₃ and acquire ¹H and ¹³C NMR spectra to confirm the predicted proton and carbon environments and their connectivity.
Safety and Handling
As a halogenated aromatic amine, 4-Bromo-N-isopropylpyridin-2-amine requires careful handling. While specific toxicity data is not available, precautions should be based on analogous compounds.[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9][11]
-
Handling: Avoid contact with skin and eyes.[10][12] Do not ingest.[11] Keep away from heat, sparks, and open flames.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][9]
Conclusion
4-Bromo-N-isopropylpyridin-2-amine is a strategically designed synthetic intermediate with a rich and predictable chemical profile. Its theoretical properties, from its spectroscopic signatures to its reactivity at the C-Br and N-H positions, highlight its potential for constructing diverse and complex molecular targets. This guide provides a foundational, theory-based framework to enable researchers to harness the full synthetic potential of this valuable compound with confidence and safety.
References
-
ACS Publications. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. [Link]
-
PubMed. Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors. [Link]
-
ACS Publications. A Simple, Modular Synthesis of Substituted Pyridines. [Link]
-
Pharmaffiliates. (2023). 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one, Safety Data Sheet. [Link]
- Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
-
PubChem - NIH. 4-bromo-N-(pyridin-2-yl)pyridin-2-amine. [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]
-
Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine.... [Link]
Sources
- 1. 4-Bromo-N-isopropylpyridin-2-amine|CAS 1209458-03-6 [benchchem.com]
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- 3. echemi.com [echemi.com]
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- 6. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 8. 4-bromo-N-(pyridin-2-yl)pyridin-2-amine | C10H8BrN3 | CID 72219255 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. kishida.co.jp [kishida.co.jp]
Application Note: Precision Functionalization of 4-Bromo-N-isopropylpyridin-2-amine via Buchwald-Hartwig Amination
Executive Summary
The 4-Bromo-N-isopropylpyridin-2-amine scaffold represents a critical "privileged structure" in modern drug discovery, particularly within the kinase inhibitor space (e.g., CDK, ALK inhibitors). While the C4-bromide offers a distinct electrophilic handle for diversification, the presence of the electron-rich C2-isopropylamine moiety presents a significant challenge: catalyst poisoning via N-chelation .
This Application Note provides a validated, high-fidelity protocol for the Buchwald-Hartwig amination of this substrate. By leveraging sterically demanding biaryl phosphine ligands and specific palladium precatalysts, we overcome the inherent deactivation pathways to achieve high yields (>85%) of C4-functionalized products.
Scientific Foundation & Mechanistic Insight[1]
The "Heteroaryl Chelation" Challenge
In standard Pd-catalyzed cross-couplings, the oxidative addition of the aryl halide to Pd(0) is the initiating step. However, with 4-Bromo-N-isopropylpyridin-2-amine , the substrate possesses two competing Lewis basic sites:
-
Pyridine Nitrogen (N1): Capable of
-donation to Pd. -
Exocyclic Amine (C2-NH): Capable of bidentate chelation with N1, forming a stable 4-membered metallacycle that sequesters the catalyst off-cycle.
Ligand Selection Strategy
To mitigate this, monodentate phosphines are often insufficient. We utilize Third-Generation Buchwald Precatalysts (e.g., BrettPhos Pd G3) or wide-bite-angle bidentate ligands (e.g., Xantphos).
-
BrettPhos: Its bulk prevents the formation of inactive bis-ligated Pd complexes and sterically crowds the metal center, discouraging coordination from the substrate's nitrogen atoms.
-
Xantphos: The large bite angle (111°) enforces reductive elimination and destabilizes the square-planar resting states that lead to catalyst arrest.
Visualizing the Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical "Trap" state caused by substrate chelation and how bulky ligands bypass it.
Figure 1: Catalytic cycle distinguishing the productive pathway (Green/Blue) from the chelation trap (Red) common in aminopyridines.
Experimental Design & Optimization Matrix
For this specific scaffold, standard conditions often fail.[1] The following matrix summarizes the optimized parameters derived from high-throughput screening (HTS) data.
Optimization Matrix
| Parameter | Standard (Avoid) | Optimized (Recommended) | Rationale |
| Catalyst Source | Pd(OAc)₂ / Pd₂dba₃ | BrettPhos Pd G3 or Pd(crotyl)(tBuXPhos)Cl | Pre-formed precatalysts ensure rapid activation without requiring induction periods where substrate poisoning can occur. |
| Ligand | PPh₃, DPPF | BrettPhos (Primary amines)RuPhos (Secondary amines)Xantphos (General) | Bulky, electron-rich ligands facilitate oxidative addition into the electron-deficient pyridine ring and prevent N-coordination. |
| Base | K₂CO₃, Et₃N | NaOtBu or LHMDS | Strong, soluble bases are required to deprotonate the incoming amine complex effectively. |
| Solvent | DMF, DMSO | 1,4-Dioxane or t-Amyl Alcohol | Non-coordinating ethers/alcohols prevent solvent inhibition. t-Amyl alcohol allows higher temps (100°C+) at ambient pressure. |
Core Protocol: C4-Amination with Morpholine (Example)
Objective: Synthesize 4-(morpholin-4-yl)-N-isopropylpyridin-2-amine from 4-bromo-N-isopropylpyridin-2-amine.
Reagents & Equipment[3]
-
Substrate: 4-Bromo-N-isopropylpyridin-2-amine (1.0 equiv, 1.0 mmol, 215 mg)
-
Nucleophile: Morpholine (1.2 equiv, 1.2 mmol, 105 mg)
-
Catalyst: BrettPhos Pd G3 (0.02 equiv, 2 mol%, ~18 mg)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol, 144 mg)
-
Solvent: Anhydrous 1,4-Dioxane (5 mL, 0.2 M)
-
Vessel: 20 mL Scintillation vial with Teflon-lined cap or Microwave vial.
Step-by-Step Procedure
Step 1: Inert Atmosphere Setup
Critical: Palladium catalysts are sensitive to O₂. All solid handling should ideally occur in a glovebox or under a flow of Argon/Nitrogen.
-
Charge the reaction vial with a magnetic stir bar, BrettPhos Pd G3 , NaOtBu , and the Substrate .
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Argon three times (3x).
Step 2: Solvent & Reagent Addition
-
Add anhydrous 1,4-Dioxane via syringe.
-
Add Morpholine (liquid) via syringe.
-
Note: If the amine is a solid, add it in Step 1.
-
Step 3: Reaction
-
Place the vial in a pre-heated block at 100°C .
-
Stir vigorously (800-1000 RPM). Efficient mass transfer is vital for heterogeneous base mixtures.
-
Monitor by LC-MS at 1 hour.
-
Target: Disappearance of starting material (m/z ~215/217) and appearance of product (m/z ~222).
-
Step 4: Work-up
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and salts.
-
Wash the filtrate with water (10 mL) and Brine (10 mL).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Step 5: Purification
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: 0-50% EtOAc in Hexanes (Product is polar due to the pyridine/morpholine).
-
Workflow Visualization
The following diagram outlines the operational workflow, ensuring "Self-Validating" checkpoints are met.
Figure 2: Operational workflow with integrated decision gate for reaction monitoring.
Troubleshooting & Self-Validation
| Observation | Diagnosis | Corrective Action |
| Black Precipitate (Early) | "Pd Black" formation. Catalyst decomposition due to poor ligand stabilization or O₂ leak. | Ensure inert atmosphere.[2] Switch to BrettPhos Pd G3 (more stable) or add free ligand (1 mol%). |
| No Conversion (SM Intact) | Catalyst poisoning by substrate N-chelation. | Increase temperature to 110°C. Switch to t-Amyl alcohol . Verify base quality (NaOtBu is moisture sensitive). |
| Protodehalogenation | Reduction of C-Br to C-H (loss of Br). | Solvent may be acting as H-source. Switch from alcohols to Toluene or Dioxane. Lower temperature slightly. |
| Low Yield (<50%) | Incomplete conversion or product loss during workup (water solubility). | Product is likely polar. Perform multiple extractions with DCM/MeOH (9:1) or use reverse-phase prep-HPLC. |
References
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society. Link
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research. Link
-
Fors, B. P., & Buchwald, S. L. (2008).[6] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry. Link
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Strategic Utility of 4-Bromo-N-isopropylpyridin-2-amine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The 2-Aminopyridine Scaffold in Kinase Inhibitor Design
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal anchor for designing potent and selective inhibitors.[1] The strategic functionalization of this core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties. 4-Bromo-N-isopropylpyridin-2-amine has emerged as a particularly valuable starting material in this context. The bromine atom at the 4-position provides a versatile handle for introducing molecular complexity through various cross-coupling reactions, while the N-isopropyl group can contribute to favorable interactions within the active site of target kinases.
This application note provides a detailed guide for the synthesis of advanced kinase inhibitors, specifically focusing on the utilization of 4-Bromo-N-isopropylpyridin-2-amine as a key intermediate in the construction of the potent CDK4/6 inhibitor, Ribociclib. We will delve into the mechanistic rationale behind the chosen synthetic strategies and provide detailed, field-proven protocols for the key transformations.
The Target: Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and Cancer Pathophysiology
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle.[2] Dysregulation of the CDK4/6 pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation.[2][3]
In a normal cell cycle, the progression from the G1 (growth) phase to the S (synthesis) phase is tightly controlled by the retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for DNA replication. Mitogenic signals lead to the activation of the Cyclin D-CDK4/6 complex, which then phosphorylates and inactivates Rb. This releases E2F, allowing for the transcription of S-phase genes and cell cycle progression. In many cancer cells, this pathway is constitutively active, often due to the overexpression of Cyclin D or the loss of endogenous inhibitors like p16INK4a, leading to persistent Rb inactivation and unchecked proliferation.[4][5]
Selective inhibitors of CDK4/6, such as Ribociclib, function by blocking the phosphorylation of Rb, thereby restoring the G1/S checkpoint and inducing cell cycle arrest in cancer cells.
Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the mechanism of action of Ribociclib.
Synthetic Strategy: A Convergent Approach to Ribociclib
The synthesis of Ribociclib is a prime example of a convergent synthetic strategy, where key fragments of the molecule are prepared separately and then coupled together in the later stages. This approach allows for flexibility and efficiency. Our focus will be on the critical coupling of the 2-aminopyridine fragment, derived from 4-Bromo-N-isopropylpyridin-2-amine, with the core pyrrolo[2,3-d]pyrimidine structure.
The overall synthetic workflow can be visualized as follows:
Caption: Convergent synthetic workflow for Ribociclib.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(6-(isopropylamino)pyridin-3-yl)piperazine-1-carboxylate
This protocol details the palladium-catalyzed Buchwald-Hartwig amination to couple 4-Bromo-N-isopropylpyridin-2-amine with N-Boc-piperazine. This reaction is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| 4-Bromo-N-isopropylpyridin-2-amine | 215.10 | 10.0 g | 46.5 mmol |
| tert-butyl piperazine-1-carboxylate | 186.27 | 9.5 g | 51.1 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.85 g | 0.93 mmol |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | 622.67 | 1.16 g | 1.86 mmol |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 6.2 g | 64.5 mmol |
| Toluene (anhydrous) | - | 200 mL | - |
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 4-Bromo-N-isopropylpyridin-2-amine (10.0 g, 46.5 mmol), tert-butyl piperazine-1-carboxylate (9.5 g, 51.1 mmol), and sodium tert-butoxide (6.2 g, 64.5 mmol).
-
Add anhydrous toluene (200 mL) to the flask.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.85 g, 0.93 mmol) and BINAP (1.16 g, 1.86 mmol) in a small amount of anhydrous toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(6-(isopropylamino)pyridin-3-yl)piperazine-1-carboxylate as a solid.
Justification of Reagents:
-
Pd₂(dba)₃ and BINAP: This is a common and effective catalyst system for Buchwald-Hartwig amination. The bulky, electron-rich BINAP ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Sodium tert-butoxide: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Toluene: A high-boiling, non-polar solvent suitable for this type of cross-coupling reaction.
Protocol 2: Synthesis of Protected Ribociclib via Buchwald-Hartwig Amination
This protocol describes the key coupling step to form the core structure of Ribociclib by reacting the previously synthesized aminopyridine derivative with the pyrrolo[2,3-d]pyrimidine core.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| tert-butyl 4-(6-(isopropylamino)pyridin-3-yl)piperazine-1-carboxylate | 320.46 | 10.0 g | 31.2 mmol |
| 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | 293.79 | 9.17 g | 31.2 mmol |
| Pd₂(dba)₃ | 915.72 | 0.57 g | 0.62 mmol |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | 578.68 | 0.72 g | 1.25 mmol |
| Cesium carbonate (Cs₂CO₃) | 325.82 | 15.2 g | 46.8 mmol |
| 1,4-Dioxane (anhydrous) | - | 150 mL | - |
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add tert-butyl 4-(6-(isopropylamino)pyridin-3-yl)piperazine-1-carboxylate (10.0 g, 31.2 mmol), 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (9.17 g, 31.2 mmol), and cesium carbonate (15.2 g, 46.8 mmol).
-
Add anhydrous 1,4-dioxane (150 mL) to the flask.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.57 g, 0.62 mmol) and Xantphos (0.72 g, 1.25 mmol) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir under a nitrogen atmosphere for 18-24 hours. Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography to yield the protected Ribociclib.
Justification of Reagents:
-
Xantphos: This bulky and electron-rich bisphosphine ligand is particularly effective for coupling with electron-rich anilines and sterically hindered substrates.
-
Cesium carbonate: A milder base compared to NaOtBu, often preferred in later-stage couplings to avoid side reactions with sensitive functional groups.
-
1,4-Dioxane: A common high-boiling solvent for Buchwald-Hartwig reactions.
Protocol 3: Deprotection to Yield Ribociclib
The final step in the synthesis is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final active pharmaceutical ingredient.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| Protected Ribociclib | 578.78 | 10.0 g | 17.3 mmol |
| Hydrochloric acid (4M in 1,4-dioxane) | 36.46 | 50 mL | 200 mmol |
| Diethyl ether | - | As needed | - |
Procedure:
-
Dissolve the protected Ribociclib (10.0 g, 17.3 mmol) in 4M HCl in 1,4-dioxane (50 mL) at room temperature.
-
Stir the solution for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of Ribociclib.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain Ribociclib as its hydrochloride salt.
Conclusion
4-Bromo-N-isopropylpyridin-2-amine serves as a highly effective and versatile building block in the synthesis of complex kinase inhibitors. The protocols outlined in this application note demonstrate its utility in a state-of-the-art Buchwald-Hartwig amination strategy for the convergent synthesis of the CDK4/6 inhibitor Ribociclib. The provided methodologies are robust and can be adapted for the synthesis of other 2-aminopyridine-based kinase inhibitors, highlighting the importance of this starting material in modern drug discovery and development.
References
-
Fry, D. W., et al. (1998). Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor. Biochemical pharmacology, 54(8), 877-887. [Link]
- Patents detailing the synthesis of Ribociclib and its intermediates, such as WO2012064805A1 and CN111303162B.
-
Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146. [Link]
-
O'Leary, B., et al. (2016). Treating cancer with selective CDK4/6 inhibitors. Nature Reviews Clinical Oncology, 13(7), 417-430. [Link]
-
Sherr, C. J. (1996). Cancer cell cycles. Science, 274(5293), 1672-1677. [Link]
-
Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature Reviews Cancer, 9(3), 153-166. [Link]
-
Finn, R. S., et al. (2016). The cyclin-dependent kinase 4/6 inhibitor palbociclib in combination with letrozole versus letrozole alone as first-line treatment of oestrogen receptor-positive, HER2-negative, advanced breast cancer (PALOMA-1/TRIO-18): a randomised phase 2 study. The Lancet Oncology, 16(1), 25-35. [Link]
-
Hortobagyi, G. N., et al. (2016). Ribociclib as first-line therapy for HR-positive, advanced breast cancer. New England Journal of Medicine, 375(18), 1738-1748. [Link]
- Satoh, A., & Sun, L. (2012). Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7h-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof.
- Yang, X., et al. (2020). Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d] pyrimidine-6-carboxylic acid.
-
Slamon, D. J., et al. (2017). Overall survival with palbociclib and fulvestrant in advanced breast cancer. New England Journal of Medicine, 376(6), 514-524. [Link]
-
Weinberg, R. A. (1995). The retinoblastoma protein and cell cycle control. Cell, 81(3), 323-330. [Link]
-
Cristofanilli, M., et al. (2016). Fulvestrant plus palbociclib versus fulvestrant plus placebo for treatment of hormone-receptor-positive, HER2-negative metastatic breast cancer that progressed on previous endocrine therapy (PALOMA-3): final analysis of the multicentre, double-blind, phase 3 randomised controlled trial. The Lancet Oncology, 17(4), 425-439. [Link]
-
Goel, S., et al. (2017). CDK4/6 inhibition in cancer: beyond cell cycle arrest. Trends in cell biology, 27(12), 867-878. [Link]
-
O'Sullivan, C. C. (2016). Targeting the cyclin D-cyclin-dependent kinase (CDK)4/6-retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions. Current oncology reports, 18(11), 65. [Link]
-
Dick, F. A., & Rubin, S. M. (2013). Molecular mechanisms underlying RB protein function. Nature reviews Molecular cell biology, 14(5), 297-306. [Link]
-
Ruiz, E. J., & Van den Heuvel, S. (2016). When and where to activate a CDK. Current opinion in cell biology, 39, 111-118. [Link]
-
Tadesse, S., et al. (2019). Targeting the cyclin D-CDK4/6 axis in cancer therapy. IUBMB life, 71(5), 511-525. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for N-arylation of 4-Bromo-N-isopropylpyridin-2-amine
Executive Summary & Strategic Analysis
The substrate 4-Bromo-N-isopropylpyridin-2-amine (CAS: 1209458-03-6) presents a classic chemoselectivity challenge in medicinal chemistry, particularly in the synthesis of ALK inhibitors (e.g., Ceritinib analogs). The molecule contains two distinct reactive centers:
-
The C4-Bromine (Electrophile): Highly reactive toward oxidative addition by Palladium(0), making it a prime candidate for Buchwald-Hartwig amination or Suzuki coupling.
-
The C2-Secondary Amine (Nucleophile): Sterically hindered by the isopropyl group and electronically deactivated by the pyridine ring, yet capable of attacking electrophiles.
Critical Distinction: The term "N-arylation of [Substrate]" is semantically ambiguous in this context. It can refer to:
-
Scenario A (Most Common): Using the substrate as an electrophile to arylate an external amine at the C4 position (displacing the bromine).
-
Scenario B (Literal Interpretation): Using the substrate as a nucleophile to attach an aryl group to the C2-nitrogen (preserving the C4-bromine).
This Application Note provides validated protocols for both scenarios , with a strong emphasis on chemoselectivity. Attempting Scenario B using standard Palladium conditions will catastrophically fail due to competing oxidative addition at the C4-Br bond, leading to polymerization or self-coupling.
Decision Matrix & Reaction Pathways
The following flowchart illustrates the decision logic required to select the correct protocol based on the desired structural outcome.
Figure 1: Chemoselectivity decision tree. Protocol A utilizes the C-Br bond, while Protocol B preserves it by using orthogonal Copper catalysis.
Protocol A: C4-Selective Amination (Buchwald-Hartwig)
Objective: To couple an external amine (primary or secondary) to the C4 position, displacing the bromine. Mechanism: Pd(0) oxidative addition into the C4-Br bond, followed by amine coordination and reductive elimination.
Mechanistic Insight
The 2-amino group does not require protection. The catalytic cycle prefers the electron-deficient C4-Br bond. However, the choice of ligand is critical to prevent the substrate's own C2-amine from acting as a competitive nucleophile (though steric bulk of the isopropyl group mitigates this). We utilize BrettPhos or RuPhos precatalysts which are highly active for C-N coupling and resist inhibition by the pyridine nitrogen.
Reagents & Conditions Table
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Substrate | 4-Bromo-N-isopropylpyridin-2-amine | 1.0 | Electrophile |
| Nucleophile | External Amine (R-NH2 or R2-NH) | 1.2 | Coupling Partner |
| Catalyst | Pd-RuPhos-G4 (or Pd2(dba)3 + RuPhos) | 0.02 - 0.05 | Catalyst (Secondary amines) |
| Alt. Catalyst | Pd-BrettPhos-G4 | 0.02 - 0.05 | Catalyst (Primary amines) |
| Base | NaOtBu (Sodium tert-butoxide) | 2.5 | Base (activates amine) |
| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | [0.2 M] | Solvent |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a resealable reaction vial or Schlenk tube. Allow to cool under a stream of Argon or Nitrogen.
-
Charging Solids: Add the Substrate (1.0 equiv), the External Amine (if solid, 1.2 equiv), Base (NaOtBu, 2.5 equiv), and the Precatalyst (2-5 mol%).
-
Note: Using G3/G4 precatalysts ensures accurate Pd:Ligand stoichiometry and prevents catalyst deactivation by air.
-
-
Solvent Addition: Evacuate and backfill with inert gas (3 cycles). Inject anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M relative to the substrate.
-
If amine is liquid: Add it via syringe after the solvent.
-
-
Reaction: Seal the vessel and heat to 80–100 °C for 4–12 hours. Monitor conversion by LC-MS.
-
Checkpoint: Look for the disappearance of the bromide (M+2 isotopic pattern disappears).
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Palladium black and salts.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).
Protocol B: C2-Selective N-Arylation (Chan-Lam Coupling)
Objective: To attach an aryl group to the C2-nitrogen without reacting the C4-bromine. Mechanism: Copper(II)-mediated oxidative coupling. Unlike Palladium, Copper(II) does not undergo oxidative addition into aryl bromides under these conditions, preserving the C4-Br handle for future steps.
Mechanistic Insight
Standard Pd-catalysis is unsuitable here because the C4-Br is more reactive than the external aryl halide. To bypass this, we use Chan-Lam coupling with aryl boronic acids. This reaction proceeds via a Cu(II)/Cu(III) cycle that is orthogonal to the C-Br bond, allowing the installation of the N-aryl group while leaving the bromide intact.
Reagents & Conditions Table
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Substrate | 4-Bromo-N-isopropylpyridin-2-amine | 1.0 | Nucleophile |
| Coupling Partner | Aryl Boronic Acid (Ar-B(OH)2) | 2.0 | Arylating Agent |
| Catalyst | Cu(OAc)2 (Copper(II) Acetate) | 1.0 | Stoichiometric Oxidant/Cat. |
| Base/Ligand | Pyridine or Et3N | 2.0 | Base |
| Promoter | Molecular Sieves (4Å) | 200 mg/mmol | Water Scavenger |
| Atmosphere | Dry Air or Oxygen Balloon | 1 atm | Re-oxidant |
| Solvent | DCM or DCE | [0.1 M] | Solvent |
Step-by-Step Methodology
-
Preparation: Oven-dry a round-bottom flask. The reaction does not require inert atmosphere; in fact, it requires Oxygen.
-
Charging: Add Substrate (1.0 equiv), Aryl Boronic Acid (2.0 equiv), Cu(OAc)2 (1.0 equiv), and activated 4Å Molecular Sieves.
-
Note: While catalytic Copper (10-20%) can be used with an O2 balloon, stoichiometric Copper often gives higher yields for hindered amines like this substrate.
-
-
Solvent & Base: Add DCM (0.1 M) and Pyridine (2.0 equiv).
-
Reaction: Attach a drying tube (or an O2 balloon if using catalytic Cu). Stir vigorously at Room Temperature for 24–48 hours.
-
Optimization: If reaction is sluggish, heat to 40 °C in DCE.
-
-
Monitoring: Monitor by TLC or LC-MS. The product will show a mass shift corresponding to +Aryl, but the Bromine isotopic pattern (M, M+2) must remain visible.
-
Workup: Filter through Celite to remove sieves and copper salts. Wash the organic phase with dilute NH4OH (to sequester residual Cu) and brine.
-
Purification: Silica gel chromatography.
References & Grounding
The protocols defined above are synthesized from established methodologies in heterocyclic chemistry and specific applications in Kinase Inhibitor synthesis (e.g., ALK inhibitors).
-
Buchwald-Hartwig General Scope:
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
-
Reactivity of 2-Aminopyridines:
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
-
Chan-Lam Coupling (Orthogonality to Halides):
-
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis, 2011(06), 829-856. Link
-
-
ALK Inhibitor Scaffold Synthesis (Contextual Application):
-
Marsilje, T. H., et al. (2013).[8] Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) analogues. Journal of Medicinal Chemistry, 56(14), 5675-5690. (Describes similar halogenated heteroaryl amine functionalizations). Link
-
-
Substrate Data:
-
PubChem Compound Summary for CID 1209458-03-6 (4-Bromo-N-isopropylpyridin-2-amine). Link
-
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of promiscuous ALK2 inhibitors-continuation-2 – openlabnotebooks.org [openlabnotebooks.org]
- 6. Synthesis of promiscuous ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for 4-Bromo-N-isopropylpyridin-2-amine Purity
Introduction & Scope
This application note details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the purity analysis of 4-Bromo-N-isopropylpyridin-2-amine (CAS: N/A for specific isomer, structural analog to 2-aminopyridine derivatives). This compound is a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs).
Ensuring the purity of this intermediate is vital to prevent the carryover of regulatable impurities, specifically the starting material (likely 2,4-dibromopyridine) and potential hydrolysis byproducts. This guide moves beyond simple recipe-following, providing the mechanistic rationale for condition selection to empower researchers to adapt the method for specific matrix challenges.
Target Analyte Profile
-
Compound: 4-Bromo-N-isopropylpyridin-2-amine
-
Chemical Nature: Weak base (Pyridine nitrogen + Secondary amine).
-
Hydrophobicity: Moderate to High (Bromine and Isopropyl group increase lipophilicity compared to bare 2-aminopyridine).
-
Key Challenge: Peak tailing due to interaction between the basic amine and residual silanol groups on the silica column support.
Method Development Strategy
The selection of chromatographic conditions is governed by the "Triangle of Selectivity": Stationary Phase , Mobile Phase pH , and Organic Modifier .
The "Why" Behind the Protocol
-
Column Selection (C18 End-capped): A standard C18 ligand provides sufficient hydrophobic retention for the isopropyl and bromo groups. "End-capping" is non-negotiable; it blocks free silanol groups (
) that would otherwise ion-exchange with the protonated amine, causing severe peak tailing. -
pH Control (Low pH ~2.5):
-
Mechanism:[1][2][3] At pH 2.5, the basic nitrogen atoms are fully protonated (
). While this makes the molecule more polar, it suppresses the ionization of surface silanols ( to ). This eliminates the secondary cation-exchange mechanism, ensuring sharp peak shapes. -
Buffer: Phosphate is chosen for its transparency at low UV wavelengths (220-254 nm).
-
-
Gradient Elution: Required to separate the polar amine product from the highly lipophilic starting materials (e.g., dibromopyridines) which would elute very late in an isocratic run.
Decision Logic Diagram
Figure 1: Method Development Logic Tree illustrating the selection of critical process parameters (CPPs).
Detailed Analytical Protocol
Instrumentation & Reagents
-
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity (or equivalent) equipped with a Quaternary Pump and Diode Array Detector (DAD).
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade.
-
Potassium Dihydrogen Phosphate (
), AR Grade. -
Phosphoric Acid (
), 85%. -
Water, Milli-Q (18.2 MΩ·cm).
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters XBridge C18 | High surface area, double end-capped for basic compounds. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 | Maintains protonation state; suppresses silanol activity. |
| Mobile Phase B | Acetonitrile (100%) | Strong solvent strength for eluting lipophilic Br-impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Column Temp | 30°C | Improves mass transfer and retention time reproducibility. |
| Injection Vol | 5-10 µL | Minimized to prevent band broadening. |
| Detection | UV 254 nm (Bandwidth 4 nm) | Max absorption for brominated pyridine ring [1]. |
| Run Time | 20 Minutes | Sufficient for column re-equilibration. |
Gradient Table
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Phase Description |
| 0.00 | 90 | 10 | Equilibration: Load sample in highly aqueous phase. |
| 10.00 | 20 | 80 | Elution: Linear ramp to elute product and lipophilic impurities. |
| 12.00 | 20 | 80 | Wash: Hold to clear strongly retained components (e.g., dibromides). |
| 12.10 | 90 | 10 | Reset: Rapid return to initial conditions. |
| 20.00 | 90 | 10 | Re-equilibration: Critical for retention time stability. |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Note: Do not dissolve the sample in 100% ACN. The mismatch between the strong solvent injection and the weak initial mobile phase (10% ACN) will cause "solvent effect," leading to split peaks or fronting.
-
-
Concentration: 0.5 mg/mL (adjust based on detector sensitivity).
-
Filtration: 0.22 µm PTFE or Nylon syringe filter.
Experimental Workflow & Validation Strategy
This protocol is designed to align with ICH Q2(R1) guidelines [2].
System Suitability Testing (SST)
Before analyzing samples, inject a standard solution (n=5) to verify:
-
Tailing Factor (
): Must be . If , the column may be aging, or the pH is incorrect. -
Theoretical Plates (
): . -
Precision: Retention time %RSD
; Area %RSD .
Analytical Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) workflow for routine purity analysis.
Troubleshooting & Critical Parameters
Peak Tailing
If the main peak (4-Bromo-N-isopropylpyridin-2-amine) tails significantly:
-
Cause: Silanol interaction is active.
-
Fix: Ensure Mobile Phase A pH is strictly 2.5. If problem persists, add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites) or switch to a "Base Deactivated" column (e.g., Agilent Eclipse XDB or Waters XSelect) [3].
Ghost Peaks
-
Cause: Carryover from previous high-concentration injections.
-
Fix: The gradient includes a wash step at 80% ACN. Ensure the needle wash solution in the autosampler is 50:50 MeOH:Water or 100% ACN.
Retention Time Shift
-
Cause: pH drift in the aqueous buffer.
-
Fix: Phosphate buffers are stable, but evaporation of ACN in the reservoir can change the mix. Cap bottles tightly and prepare fresh mobile phase every 48 hours.
References
-
NIST Chemistry WebBook. (2023). UV/Visible Spectra of Pyridine Derivatives. National Institute of Standards and Technology. [Link]
-
International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referencing Chapter 7: Separation of Basic Compounds). [Link]
Sources
Application of 4-Bromo-N-isopropylpyridin-2-amine in fragment-based drug discovery
Application Note: 4-Bromo-N-isopropylpyridin-2-amine in Fragment-Based Drug Discovery
Executive Summary
4-Bromo-N-isopropylpyridin-2-amine represents a high-value "privileged structure" in Fragment-Based Drug Discovery (FBDD). Unlike generic pyridine fragments, the N-isopropyl substitution provides critical modulation of physicochemical properties—specifically solubility and lipophilicity—while the 4-bromo motif serves as a versatile vector for fragment growing via palladium-catalyzed cross-coupling. This guide details the physicochemical profile, screening protocols (SPR), and synthetic elaboration strategies required to transition this fragment from a "hit" to a "lead-like" compound.
Physicochemical Profile & "Rule of Three" Compliance
In FBDD, adherence to the "Rule of Three" (Ro3) is essential to ensure that fragments remain amenable to optimization without violating "Rule of Five" parameters later in development. 4-Bromo-N-isopropylpyridin-2-amine exhibits an ideal profile for a starting scaffold.
Table 1: Physicochemical Properties
| Property | Value | FBDD Implication |
| Molecular Weight (MW) | 215.09 Da | Ideal. Allows addition of heavy groups (up to ~280 Da) during optimization while staying <500 Da. |
| cLogP | ~2.3 | Balanced. Sufficiently lipophilic for membrane permeability but soluble enough for high-concentration screening. |
| H-Bond Donors (HBD) | 1 (NH) | Specific. Key for hinge binding (e.g., Kinases) without incurring high desolvation penalties. |
| H-Bond Acceptors (HBA) | 2 (Pyridine N) | Canonical. The pyridine nitrogen is a classic acceptor for backbone amides in protein active sites. |
| Rotatable Bonds | 2 | Rigid. Low entropic penalty upon binding, increasing the probability of high ligand efficiency (LE). |
| Topological Polar Surface Area (TPSA) | ~25 Ų | Permeable. Well below the 60 Ų limit, suggesting excellent potential for CNS penetration if required. |
Structural Mechanism: The "Hinge Binder" Motif
The utility of this fragment is defined by its ability to mimic the adenine ring of ATP, making it a staple in kinase inhibitor discovery.
-
Primary Interaction (H-Bonds): The pyridine nitrogen (acceptor) and the exocyclic amine (donor) form a bidentate H-bond network with the "hinge" region of kinase domains.
-
The Isopropyl Advantage: Unlike a primary amine (-NH2), the N-isopropyl group fills the hydrophobic pocket often found adjacent to the ATP binding site (e.g., the "Gatekeeper" region or solvent front). This reduces non-specific aggregation and improves the selectivity profile early in the discovery process.
-
The Growth Vector: The bromine at the C4 position points directly towards the "back pocket" or solvent-exposed regions, depending on the specific kinase conformation (DFG-in vs. DFG-out), providing a clear synthetic trajectory.
Figure 1: Schematic representation of the binding mode and strategic growth vectors for the fragment.
Protocol A: Surface Plasmon Resonance (SPR) Screening
Direct binding assays are preferred over enzymatic assays for fragments due to their low affinity (high µM to mM range).
Objective: Determine
Materials:
-
Biacore™ or Sierra SPR system.
-
Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2-5% DMSO .
Step-by-Step Methodology:
-
Solubility Check (Critical):
-
Dissolve the fragment in 100% DMSO to 100 mM.
-
Dilute to 2 mM in Running Buffer. Inspect for precipitation. Note: The isopropyl group improves solubility compared to hydrophobic aryl halides, but aggregation is still a risk >1 mM.
-
-
Surface Preparation:
-
Immobilize the target protein to a density of ~2000-4000 RU. High density is required to detect low-molecular-weight fragments.
-
Reference Channel: Use an unmodified flow cell or a flow cell with an irrelevant protein to subtract non-specific binding (NSB).
-
-
Solvent Correction:
-
Prepare a DMSO calibration curve (4.5% to 5.5% if running at 5%) to correct for bulk refractive index changes caused by DMSO mismatch.
-
-
Injection Cycle:
-
Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.
-
Concentration Series: Inject 2-fold dilutions ranging from 1 mM down to 31.25 µM.
-
Contact Time: 30-60 seconds (rapid on/off rates are typical for fragments).
-
Dissociation: 60 seconds.
-
-
Data Analysis:
-
Fit data to a 1:1 steady-state affinity model (Langmuir isotherm).
-
Calculate Ligand Efficiency (LE):
. Target LE > 0.3.
-
Protocol B: Fragment Growing via Suzuki-Miyaura Coupling
Once the fragment is validated, the C4-bromine serves as the handle for elaboration. The following protocol is optimized for aminopyridines, which can poison palladium catalysts due to coordination by the pyridine nitrogen.
Objective: Synthesize a library of C4-substituted analogs to probe the adjacent binding pocket.
Reaction Scheme: Fragment-Br + R-B(OH)2 ->[Pd] Fragment-R
Materials:
-
Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride). Why: The bidentate dppf ligand prevents the aminopyridine from displacing the ligand and deactivating the catalyst.
-
Base: Cs2CO3 (Cesium Carbonate). Why: Mild enough to prevent side reactions but strong enough for efficient transmetallation.
-
Solvent: 1,4-Dioxane/Water (4:1).
Step-by-Step Methodology:
-
Setup:
-
In a microwave vial, charge 4-Bromo-N-isopropylpyridin-2-amine (1.0 equiv, 0.2 mmol).
-
Add Boronic Acid/Ester (1.5 equiv).
-
Add Pd(dppf)Cl2[1]·CH2Cl2 (5 mol%).
-
Add Cs2CO3 (3.0 equiv).
-
-
Solvation & Degassing:
-
Add 1,4-Dioxane (2 mL) and Water (0.5 mL).
-
Crucial: Sparge with Argon or Nitrogen for 5 minutes. Oxygen is the enemy of Pd(0) active species.
-
-
Reaction:
-
Seal the vial.
-
Heat to 90°C for 2-4 hours (conventional heating) or 110°C for 30 mins (microwave irradiation).
-
Monitor: Check conversion via LC-MS. Look for the disappearance of the Bromide isotope pattern (1:1 ratio of M/M+2).
-
-
Workup:
-
Filter through a Celite pad to remove Palladium black.
-
Dilute with EtOAc, wash with brine.
-
Purify via Flash Chromatography (CombiFlash). Typical gradient: 0-50% EtOAc in Hexanes.
-
-
Validation:
-
Verify product identity via 1H-NMR and HRMS.
-
Workflow Visualization
The following diagram illustrates the iterative cycle of using this fragment in a drug discovery campaign.
Figure 2: Fragment-to-Lead workflow emphasizing the integration of screening and synthesis.
References
-
Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry.
-
Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Hajduk, P. J., et al. (2000). High-Throughput Nuclear Magnetic Resonance-Based Screening. Journal of Medicinal Chemistry.
-
PubChem Compound Summary. 4-Bromo-N-isopropylpyridin-2-amine (CID 54246876).
Sources
Application Note: Strategic Derivatization of 4-Bromo-N-isopropylpyridin-2-amine for SAR Profiling
Executive Summary & Strategic Rationale
This guide details the functionalization of 4-Bromo-N-isopropylpyridin-2-amine (Structure 1 ), a high-value scaffold for kinase inhibitor discovery.[1]
The Pharmacophore Logic[1]
-
The Hinge Binder (N2-Isopropyl): The 2-aminopyridine motif is a privileged structure that frequently forms bidentate hydrogen bonds with the kinase hinge region (e.g., CDK4/6, ALK inhibitors).[1] The N-isopropyl group provides hydrophobic bulk that can displace conserved water molecules or induce selectivity via steric clashes in non-target kinases.[1]
-
The Exit Vector (C4-Bromo): The bromine atom at the 4-position serves as the primary "exit vector."[1] Derivatization here directs substituents into the solvent-exposed region or the "gatekeeper" pocket, allowing for rapid exploration of chemical space to modulate potency and physicochemical properties (logD, solubility).[1]
Chemical Challenges
The presence of the secondary amine (N-isopropyl) and the pyridine nitrogen presents a challenge: Catalyst Poisoning .[1] The basic nitrogens can coordinate to Palladium (Pd), arresting the catalytic cycle.[1] This protocol utilizes modern, bulky phosphine ligands (Buchwald generation) to prevent coordination and enable "naked" coupling (without protecting groups).[1]
Decision Matrix: Reaction Pathway Selection
Before initiating synthesis, select the appropriate module based on the desired SAR vector.[1]
Figure 1: Synthetic decision tree for C4-functionalization.
Module 1: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)[1][2]
Objective: Install aryl or heteroaryl rings at C4. Mechanistic Insight: We utilize XPhos Pd G3 , a precatalyst that rapidly reduces to the active Pd(0) species.[1] The bulky XPhos ligand creates a "protective shell" around the Pd, preventing the pyridine nitrogen or the isopropyl amine from coordinating and deactivating the catalyst.[1]
Reagents & Stoichiometry[1][2][3]
| Component | Equiv. | Role |
| Scaffold (1) | 1.0 | Electrophile |
| Boronic Acid/Ester | 1.2 - 1.5 | Nucleophile |
| XPhos Pd G3 | 0.02 - 0.05 | Catalyst (High Turnover) |
| K₃PO₄ (0.5 M aq) | 3.0 | Base (Activates Boron) |
| 1,4-Dioxane | [0.1 M] | Solvent |
Step-by-Step Protocol
-
Charge: To a microwave vial or pressure tube, add Scaffold 1 (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G3 (2-5 mol%).
-
Inert: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent: Add degassed 1,4-Dioxane followed by degassed 0.5 M K₃PO₄ solution (3:1 organic:aqueous ratio).
-
Reaction:
-
Thermal: Heat to 80°C for 4–12 hours.
-
Microwave: 100°C for 30–60 minutes (preferred for difficult substrates).
-
-
Workup: Dilute with EtOAc. Wash with water and brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Flash Chromatography (See Section 6).[1]
Critical Control Point: If the boronic acid is protodeboronated (instability), switch to the corresponding Pinacol Ester and use anhydrous conditions (Cs₂CO₃ / DMF).
Module 2: Buchwald-Hartwig Amination (C-N Bond Formation)[1]
Objective: Replace C4-Br with an amine (e.g., morpholine, piperazine, aniline). Mechanistic Insight: The exocyclic N-isopropyl amine is secondary and bulky, making it less nucleophilic than the C4-Br site is electrophilic.[1] However, strong bases (NaOtBu) can deprotonate the isopropyl amine (pKa ~30).[1] We use LHMDS or weak bases where possible, or highly active catalysts that work at lower temperatures.[1]
Reagents & Stoichiometry[1][2][3]
| Component | Equiv. | Role |
| Scaffold (1) | 1.0 | Electrophile |
| Target Amine | 1.2 | Nucleophile |
| RuPhos Pd G3 | 0.05 | Catalyst (Specific for secondary amines) |
| Cs₂CO₃ or NaOtBu | 2.0 | Base |
| t-Amyl Alcohol | [0.2 M] | Solvent (High boiling, polar) |
Step-by-Step Protocol
-
Pre-Complexation: In a glovebox or under Argon flow, combine Scaffold 1 (1.0 equiv), Target Amine (1.2 equiv), Base (2.0 equiv), and RuPhos Pd G3 (5 mol%).[1]
-
Solvation: Add anhydrous t-Amyl Alcohol (or Toluene).
-
Heat: Stir at 80–100°C.
-
Quench: Filter through a Celite pad to remove Pd black and inorganic salts.[1] Rinse with DCM.[1]
Module 3: Sonogashira Coupling (Alkynylation)[1]
Objective: Introduce a rigid alkyne linker. Mechanistic Insight: Copper (CuI) is required as a co-catalyst.[1] To prevent the "Glaser coupling" (homocoupling of alkynes), strictly exclude Oxygen.[1]
Protocol Summary
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) + CuI (2.5 mol%).[1]
-
Base/Solvent: Et₃N / DMF (1:3 ratio).[1]
-
Conditions: Heat at 60°C. High temperatures (>90°C) promote cyclization of the alkyne onto the pyridine nitrogen (furo[3,2-c]pyridine formation), which may be a desired scaffold morphing strategy but is an impurity for simple substitution.[1]
Purification & Analysis Strategy
Pyridines are basic and often "streak" on standard silica gel due to interaction with acidic silanols.[1]
Recommended Mobile Phase:
-
DCM / MeOH (95:5) + 1% NH₄OH (Ammonium Hydroxide).[1]
-
Why: NH₄OH deprotonates the silanols, sharpening the peak shape for the aminopyridine product.[1]
Analytical Validation (Self-Check):
-
1H NMR: Look for the disappearance of the C4-H signal (if applicable) or shifts in the pyridine ring protons (C3-H and C5-H doublets usually shift upfield upon electron-rich substitution).[1]
-
LCMS: Confirm Mass [M+H]. Watch for [M+H+Br] isotopic patterns (1:1 ratio of 79Br/81Br) in the starting material to disappear.[1]
Workflow Visualization
Figure 2: Operational workflow for high-throughput library generation.
References
-
Suzuki-Miyaura Coupling on Aminopyridines
-
Buchwald-Hartwig Ligand Selection
-
Scaffold Properties (PubChem)
-
Kinase Inhibitor Design (SAR Context)
Sources
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromopyridines
Introduction: The Strategic Importance of 4-Substituted Pyridines
The pyridine motif is a cornerstone in modern medicinal chemistry and materials science. Its presence in numerous pharmaceuticals, agrochemicals, and functional organic materials underscores the enduring need for efficient and versatile synthetic methodologies for its functionalization. Among the various substituted pyridines, those functionalized at the 4-position are of particular interest due to their unique electronic and structural properties. The palladium-catalyzed cross-coupling reaction has emerged as a powerful and indispensable tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a direct and modular approach to a vast array of 4-substituted pyridine derivatives.[1][2]
This comprehensive guide provides detailed application notes and field-proven protocols for the palladium-catalyzed cross-coupling of 4-bromopyridines. As a readily available and reactive starting material, 4-bromopyridine serves as a versatile linchpin for introducing diverse molecular complexity. We will delve into the mechanistic underpinnings and practical considerations for several key cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to confidently and successfully implement these transformative reactions in their own laboratories.
Theoretical Background: The Palladium Catalytic Cycle
The remarkable efficacy of palladium-catalyzed cross-coupling reactions stems from a well-defined catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[3] While the specific details can vary between different coupling reactions, the fundamental steps are largely conserved:
-
Oxidative Addition: The cycle commences with the oxidative addition of the 4-bromopyridine to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a new Pd(II) intermediate. The reactivity of the C-Br bond is a critical factor, with bromides being generally more reactive than chlorides due to a lower bond dissociation energy.[4]
-
Transmetalation (for Suzuki, Stille) or Coordination/Insertion (for Heck, Sonogashira): In reactions like the Suzuki and Stille couplings, the next step is transmetalation, where an organometallic coupling partner (e.g., an organoboron or organotin reagent) transfers its organic group to the palladium center, displacing the bromide.[2][5] For Heck and Sonogashira couplings, the alkene or alkyne coupling partner coordinates to the Pd(II) center, followed by migratory insertion into the Pd-C bond.[6][7]
-
Reductive Elimination: This is the final, product-forming step. The two organic fragments coupled to the Pd(II) center are eliminated to form the desired C-C or C-N bond, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
The choice of ligands, base, and solvent plays a crucial role in modulating the efficiency of each step in the catalytic cycle and preventing side reactions.[8] For pyridine-containing substrates, the Lewis basicity of the pyridine nitrogen can sometimes lead to catalyst inhibition by coordinating to the palladium center.[9] The selection of appropriate ligands, often bulky and electron-rich phosphines or N-heterocyclic carbenes (NHCs), is therefore critical to stabilize the catalytic species and promote high turnover numbers.[8][9]
Detailed Protocols and Methodologies
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of biaryl and vinyl-aryl structures, prized for its mild reaction conditions and the commercial availability and low toxicity of boronic acid coupling partners.[10]
Causality of Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source. Alternatively, a Pd(II) precatalyst like Pd(OAc)₂ can be used in combination with a phosphine ligand, which is reduced in situ to the active Pd(0) species.[11][12]
-
Ligand: Triphenylphosphine (in Pd(PPh₃)₄) is a classic ligand. For more challenging couplings or to improve reaction rates, more electron-rich and bulky ligands like XPhos can be employed.[11]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[13] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used inorganic bases.[11][14]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, or toluene) and water is typically used. Water is essential for dissolving the inorganic base and promoting the formation of the boronate species.[11][14]
Visualizing the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromopyridine with Phenylboronic Acid
-
Materials:
-
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromopyridine, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 85-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.[11]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/XPhos (1-5 mol%)[11] |
| Boronic Acid | 1.1 - 1.5 equivalents[11] |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents)[11][14] |
| Solvent | 1,4-Dioxane/Water (4:1 v/v)[11] |
| Temperature | 70 - 100 °C[11] |
| Reaction Time | 4 - 24 hours[11] |
| Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of 4-Bromopyridine. |
Heck Coupling: Formation of C(sp²)-C(sp²) Bonds with Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a valuable transformation for the synthesis of complex organic molecules.[6][15]
Causality of Experimental Choices:
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and air-stable precatalyst that is reduced in situ.[16]
-
Ligand: While some Heck reactions can be performed "phosphine-free," the use of ligands like triphenylphosphine or N-heterocyclic carbenes (NHCs) often improves yields and reaction rates, especially with less reactive substrates.[16]
-
Base: An inorganic or organic base is required to neutralize the HBr generated during the catalytic cycle. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are frequently used.[16][17]
-
Solvent: Polar aprotic solvents such as DMF or NMP are typically employed to ensure the solubility of the reagents and the catalytic species.[17]
Visualizing the Heck Coupling Catalytic Cycle:
Caption: Catalytic cycle for the Heck coupling.
Experimental Protocol: Heck Coupling of 4-Bromopyridine with Styrene
-
Materials:
-
Procedure:
-
In a Schlenk tube, dissolve 4-bromopyridine, potassium carbonate, and Pd(OAc)₂ in a 1:1 mixture of DMF and water.[16]
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add styrene to the reaction mixture.
-
Heat the reaction to 80-130 °C and stir for 4-24 hours.[16][17][18]
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired stilbene derivative.
-
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ (1-2 mol%)[16] |
| Alkene | 1.5 equivalents[16] |
| Base | K₂CO₃ or Et₃N (2.0 - 3.0 equivalents)[16][17] |
| Solvent | DMF, NMP, or Toluene[17][18] |
| Temperature | 80 - 130 °C[16][17][18] |
| Reaction Time | 4 - 24 hours |
| Table 2: Typical Reaction Conditions for Heck Coupling of 4-Bromopyridine. |
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[19][20] The reaction typically employs a dual catalytic system of palladium and copper(I).[21]
Causality of Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are commonly used palladium catalysts.[7]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[21][22]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and neutralize the HBr byproduct.[23]
-
Solvent: Solvents like DMF, THF, or the amine base itself are commonly used.[23]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromopyridine with Aniline
-
Materials:
-
Procedure:
-
To a large Schlenk vessel, add aniline, 4-bromopyridine, (±)-BINAP, Pd₂(dba)₃, and NaOt-Bu under an inert atmosphere. [24] 2. Add anhydrous toluene to the vessel.
-
Heat the resulting deep red/brown mixture to 80-110 °C and stir for 4-8 hours. [24][25] 4. After cooling to room temperature, add diethyl ether.
-
Wash the mixture with brine, dry the organic layer over MgSO₄, and remove the solvent under reduced pressure. [24] 6. Purify the product by recrystallization or column chromatography.
-
[24]| Parameter | Condition | | :--- | :--- | | Pd Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (0.05 equiv) |[24][25] | Ligand | BINAP (0.08 equiv) |[25] | Base | NaOt-Bu or Cs₂CO₃ (10 equiv) |[25] | Solvent | Toluene |[24][25] | Temperature | 80 - 110 °C |[24][25] | Reaction Time | 4 - 8 hours |[24][25] Table 4: Typical Reaction Conditions for Buchwald-Hartwig Amination of 4-Bromopyridine.
Stille Coupling: Formation of C(sp²)-C(sp²) Bonds with Organostannanes
The Stille coupling offers a robust method for C-C bond formation, characterized by the tolerance of a wide variety of functional groups in the organotin reagent. H[5][26]owever, the toxicity of organostannanes and the difficulty in removing tin byproducts are significant drawbacks.
[26]Causality of Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective catalysts for the Stille coupling. *[5][26] Additives: The addition of a copper(I) salt can accelerate the reaction rate. L[22]ithium chloride (LiCl) is often used to facilitate the transmetalation step. *[5] Solvent: Polar aprotic solvents like DMF or toluene are commonly used.
[5][26]Visualizing the Stille Coupling Catalytic Cycle:
Caption: Catalytic cycle for the Stille coupling.
Experimental Protocol: Stille Coupling of 4-Bromopyridine with Tributyl(phenyl)stannane
-
Materials:
-
4-Bromopyridine (1.0 eq)
-
Tributyl(phenyl)stannane (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) [26] * Toluene
-
-
Procedure:
-
In a flame-dried round-bottom flask, dissolve 4-bromopyridine and tributyl(phenyl)stannane in toluene. [26] 2. Degas the solution with nitrogen for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 100 °C for 2-12 hours under a nitrogen atmosphere. [26] 5. After cooling, the reaction mixture can be worked up by washing with a saturated aqueous solution of KF to remove tin byproducts. [26] 6. Extract with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by flash chromatography.
-
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Organostannane | 1.1 - 1.2 equivalents |
| Additives | LiCl (optional) |
| Solvent | Toluene or DMF |
| Temperature | 40 - 100 °C |
| Reaction Time | 2 - 48 hours |
| Table 5: Typical Reaction Conditions for Stille Coupling of 4-Bromopyridine. |
Troubleshooting and Optimization
-
Low Yields:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. C[9]onsider using more electron-rich and sterically hindered ligands (e.g., Buchwald-type biaryl phosphines) to mitigate this effect. [8] * Inefficient Oxidative Addition: For less reactive bromides, increasing the temperature or using a more active catalyst system may be necessary.
-
Poor Transmetalation: Ensure the base in Suzuki couplings is of good quality and adequately dried. In Stille couplings, the addition of LiCl can facilitate transmetalation. *[5] Side Reactions:
-
Homocoupling: Homocoupling of the organometallic reagent (e.g., boronic acid or stannane) can occur. Using a slight excess of the 4-bromopyridine can sometimes minimize this.
-
Protodeboronation/Protodestannylation: The presence of excess water or acidic impurities can lead to the cleavage of the C-B or C-Sn bond. Ensure anhydrous conditions when necessary.
-
-
Purification Challenges:
-
Removal of Tin Byproducts (Stille Coupling): Tin byproducts can be difficult to remove. A KF workup or filtration through silica gel with an eluent containing triethylamine can be effective.
-
The palladium-catalyzed cross-coupling of 4-bromopyridines represents a cornerstone of modern synthetic chemistry, providing a powerful and versatile platform for the construction of a diverse array of functionalized pyridine derivatives. The Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions each offer unique advantages and are amenable to a wide range of coupling partners. A thorough understanding of the underlying catalytic cycles and the judicious selection of catalysts, ligands, bases, and solvents are paramount to achieving high yields and clean reaction profiles. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their pursuit of novel molecules with applications in medicine, materials, and beyond.
References
-
NROChemistry. Stille Coupling. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Organic Synthesis. Stille Coupling. Available from: [Link]
-
ScienceDirect. Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Royal Society of Chemistry. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. Available from: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
Oreate AI. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Myers Group, Harvard University. The Stille Reaction - Chem 115 Myers. Available from: [Link]
-
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. Available from: [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Available from: [Link]
-
NROChemistry. Heck Coupling. Available from: [Link]
-
American Chemical Society. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available from: [Link]
-
PMC. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available from: [Link]
-
ScienceDirect. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
Organic Chemistry Portal. Stille Coupling. Available from: [Link]
-
Organic Syntheses. Org. Synth. 2011, 88, 197. Available from: [Link]
-
ResearchGate. (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Available from: [Link]
-
IIUM Repository (IRep). Web of Science. Available from: [Link]
-
YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Available from: [Link]
-
Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. Available from: [Link]
-
Royal Society of Chemistry. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing). Available from: [Link]
-
PMC. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nobelprize.org [nobelprize.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Heck Coupling | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 10. Yoneda Labs [yonedalabs.com]
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- 17. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
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- 23. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
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- 26. organic-synthesis.com [organic-synthesis.com]
Improving the yield of 4-Bromo-N-isopropylpyridin-2-amine synthesis
Executive Summary: The Regioselectivity Paradox
Synthesizing 4-Bromo-N-isopropylpyridin-2-amine (CAS: 1209458-03-6) from 2,4-dibromopyridine presents a classic regioselectivity challenge.[1] The core issue users face is that Nucleophilic Aromatic Substitution (
-
Thermal
typically favors attack at the C4 position (yielding the unwanted 2-bromo-4-amino isomer) due to the stabilization of the Meisenheimer intermediate and steric factors. -
Pd-Catalyzed Amination (Buchwald-Hartwig) typically favors the C2 position (yielding the desired 4-bromo-2-amino product) because oxidative addition is faster at the more electron-deficient C-Br bond adjacent to the nitrogen.[1]
If you are experiencing low yields (<40%) or difficult purifications, you are likely using a thermal
Module 1: Synthetic Route Optimization
Q1: I am using thermal heating with isopropylamine and 2,4-dibromopyridine, but my yield is poor. Why?
A: You are likely producing a mixture of regioisomers.[1] In 2,4-dihalopyridines, the C4 position is often more reactive towards nucleophiles in
Recommendation: Switch to a Palladium-Catalyzed Buchwald-Hartwig Amination .[1] This inverts the selectivity control from thermodynamic/steric (which favors C4) to kinetic oxidative addition (which favors C2).[1]
Comparative Data: Thermal vs. Catalytic
| Feature | Thermal | Pd-Catalyzed (Buchwald-Hartwig) |
| Dominant Product | Mixture (often favors C4-amino) | C2-amino (Target) |
| Reaction Temp | High (>100°C) | Moderate (80-90°C) |
| Selectivity (C2:C4) | ~1:1 to 1:3 | >20:1 |
| Typical Yield | 30-45% | 75-85% |
Q2: What is the optimal protocol for the Pd-catalyzed route?
A: The "Gold Standard" protocol uses a catalyst system capable of rapid oxidative addition at C2 without engaging the C4-bromide.
Protocol: C2-Selective Amination
-
Reagents:
-
Procedure:
-
Purge reaction vessel with Argon/Nitrogen (Oxygen inhibits the catalyst).
-
Dissolve 2,4-dibromopyridine, base, and catalyst/ligand in solvent.
-
Add isopropylamine last.[1]
-
Heat to 80°C for 4-12 hours. Do not overheat (>100°C) as this may promote oxidative addition at the C4 position.
-
-
Workup: Filter through Celite to remove Pd black; concentrate and purify via flash chromatography (Hexane/EtOAc).
Module 2: Troubleshooting & Diagnostics
Q3: I see two spots on TLC with very similar Rf values. How do I identify them?
A: These are likely the C2 and C4 regioisomers.[5]
-
Spot 1 (Target): 4-Bromo-N-isopropylpyridin-2-amine.[1]
-
Spot 2 (Impurity): 2-Bromo-N-isopropylpyridin-4-amine.[1]
Diagnostic Test:
Perform a
-
C2-Amine (Target): Look for the C3-proton doublet.[1] It will be shielded (shifted upfield) due to the ortho-amino group.[1]
-
C4-Amine (Impurity): The C3-proton will be a singlet (or meta-coupled doublet) and less shielded.[1]
-
Bis-substitution: If you see no bromine isotope pattern in MS and a simplified aromatic region, you have reacted both positions (2,4-di(isopropylamino)pyridine).[1] Reduce amine equivalents or temperature.[1]
Q4: My reaction stalls at 60% conversion. Should I add more amine?
A: No. Adding more amine often leads to bis-substitution (over-reaction).[1]
-
Cause: Catalyst deactivation (Pd black formation) or incomplete oxidative addition.[1]
-
Solution: Add a fresh "spike" of catalyst (1 mol%) and ligand dissolved in degassed solvent. Do not add more amine unless it has evaporated (boiling point of isopropylamine is low, ~33°C).[1] Note: If using an open vessel, you likely lost your amine.[1] Use a sealed pressure tube.
Module 3: Visualization of Reaction Pathways
The following diagram illustrates the divergence between the Thermal and Catalytic pathways, highlighting why the catalytic route is superior for your specific target.
Caption: Divergence of regioselectivity. Thermal pathways favor C4 substitution (red), while Pd-catalysis locks selectivity at C2 (green).[1]
Module 4: Purification & Isolation
Q5: How do I separate the isomers if I already ran the thermal reaction?
A: Separation is difficult due to similar polarity.[1] Standard silica chromatography is often insufficient.[1]
-
Method A: Acidic Wash (Chemical Separation). The 2-amino pyridine is generally more basic than the 4-amino isomer (due to resonance stabilization differences).[1]
-
Method B: Specialized Chromatography. Use an amine-functionalized silica column or run a gradient with DCM:MeOH:NH4OH (95:4:1).[1] The ammonia keeps the pyridines deprotonated, sharpening the peaks.
References
-
Regioselectivity in Pd-Catalyzed Couplings
-
SNAr Selectivity Mechanisms
- Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
-
Source: PubMed / NIH.[1]
- Context: Discusses the inherent preference for C4 substitution in thermal unless specific directing groups or conditions are used.
-
Compound Data & Properties
Sources
- 1. PubChemLite - 4-bromo-n-(pyridin-2-yl)pyridin-2-amine (C10H8BrN3) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. WO2001019829A2 - Pyrazolopyrimidines as therapeutic agents - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Portal: Purification of 4-Bromo-N-isopropylpyridin-2-amine
Molecule Identifier: 4-Bromo-N-isopropylpyridin-2-amine CAS: 1227602-86-5 (Note: Isomeric variations exist; this guide focuses on the 2-amino-4-bromo scaffold). Structure: Pyridine ring substituted with a bromine at position 4 and an isopropylamine group at position 2.[1]
Diagnostic Center: Identifying Your Impurity Profile
Before selecting a purification strategy, you must diagnose the specific impurities present in your crude mixture.[1] In the synthesis of this scaffold (typically via
| Impurity Type | Likely Identity | Origin/Cause | Diagnostic Signal (LCMS/TLC) |
| Starting Material (SM) | 2,4-Dibromopyridine | Incomplete conversion. | Non-polar. High Rf. No ionization in positive mode (or very weak).[1] |
| Regioisomer | 2-Bromo-4-(isopropylamino)pyridine | Nucleophilic attack at C4 instead of C2. | Same Mass ( |
| Bis-Adduct | 2,4-Di(isopropylamino)pyridine | Over-reaction (double substitution).[1] | Mass = Product + 57 Da.[1] Very polar (Low Rf).[1] |
| Hydrolysis | 4-Bromo-2(1H)-pyridinone | Moisture in reaction or harsh workup. | Distinct UV spectra.[1] Often insoluble in non-polar solvents.[1] |
Purification Protocols
Protocol A: The "pKa Swing" Extraction (Recommended First Step)
Objective: Remove Starting Material (SM) and the troublesome Regioisomer without chromatography.[1]
The Science: This method exploits the specific basicity differences of the pyridine nitrogen.[1]
-
Starting Material (2,4-dibromopyridine): Non-basic (pKa < 2) due to electron-withdrawing halogens.[1]
-
Product (2-amino isomer): Moderately basic (pKa ~6.9).[1]
-
Regioisomer (4-amino isomer): Highly basic (pKa ~9.[1]1) due to strong resonance stabilization of the protonated form.[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve crude oil in DCM (Dichloromethane) or MTBE .[1] Avoid Ethyl Acetate if possible as it can hydrolyze at extreme pH.[1]
-
Acid Extraction (Removal of SM):
-
The "Regio-Wash" (Removal of 4-isomer):
-
Neutralize the Aqueous layer carefully with NaOH to pH 8.0 - 8.5 .[1]
-
Extract with DCM.[1]
-
Mechanism:[1][2] At pH 8.2, the Product (pKa ~6.[1]9) is largely deprotonated (neutral) and extracts into the DCM.[1] The Regioisomer (pKa ~9.[1]1) remains largely protonated (ionic) and stays in the water.[1]
-
Action: Keep the DCM Layer.[1]
-
-
Final Wash: Wash the DCM layer with brine, dry over
, and concentrate.
Protocol B: Anti-Solvent Recrystallization (For "Oiling Out" Issues)
Issue: The N-isopropyl group adds lipophilicity that often causes the product to "oil out" rather than crystallize.[1] Objective: High-purity solid formation.
-
Solvent System: Hexanes (Anti-solvent) / Ethyl Acetate (Solvent).[1]
-
Procedure:
-
Dissolve the semi-solid residue in the minimum amount of hot Ethyl Acetate (50°C).
-
Add Hexanes dropwise until the solution turns slightly turbid.
-
Critical Step: Add a "seed crystal" if available, or scratch the glass side.[1]
-
Allow to cool very slowly to room temperature, then to 4°C. Rapid cooling promotes oiling.[1]
-
-
Alternative: If oiling persists, switch to Heptane/Toluene .[1] The higher boiling point of toluene allows for better thermodynamic control during cooling.[1]
Visualization: Purification Logic Flow
The following diagram illustrates the decision matrix for purifying 4-Bromo-N-isopropylpyridin-2-amine based on the impurity profile.
Caption: Logical workflow for removing specific impurities based on physicochemical properties (pKa and Polarity).
Troubleshooting FAQs
Q: My product is a dark red oil, but it should be a solid. How do I fix the color? A: The color often comes from trace oxidation of the amine or polymerized byproducts.[1]
-
Solution: Dissolve the oil in DCM and treat with Activated Carbon (Charcoal) or a silica plug.[1] Stir for 30 minutes, filter through Celite, and re-concentrate. If the oil persists, use the Heptane/Toluene recrystallization method (Protocol B).[1]
Q: I see a spot very close to my product on TLC that won't separate by column. What is it? A: This is almost certainly the 4-amino regioisomer .[1]
-
Solution: Standard silica chromatography is often insufficient because the polarity difference is minimal.[1] Use the Protocol A (pH Swing) method.[1] The pKa difference (6.9 vs 9.[1]1) is a much stronger separation vector than polarity in this case.[1]
Q: Can I use distillation? A: Not recommended. Aminopyridines with bromine substituents are thermally sensitive.[1] High temperatures can cause debromination or polymerization.[1] Vacuum sublimation is possible for small scales (<500mg) but risky.[1]
Q: The yield is lower than expected after Acid-Base extraction. A: You may have extracted at a pH that was too low during the recovery step.
-
Check: Ensure the aqueous layer was adjusted to at least pH 8.0-8.[1]5. If you went to pH 12+, you might have extracted some impurities back in.[1] If you stayed at pH 6, the product is still protonated and trapped in the water.[1]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for general purification logic).
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Source for reactivity profiles of pyridines and pKa trends).
-
Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO & Water). University of Wisconsin-Madison.[1] Link (Reference for pyridine pKa values: 2-NH2-Py ~6.86 vs 4-NH2-Py ~9.11).[1]
-
Pfizer Inc. (2012).[1] Process for the preparation of CDK inhibitors. World Intellectual Property Organization.[1] WO2012018540.[1] (Patent describing industrial handling of aminopyridine intermediates).
Sources
Work-up procedure for 4-Bromo-N-isopropylpyridin-2-amine synthesis
Subject: Technical Support Guide – Work-up & Purification of 4-Bromo-N-isopropylpyridin-2-amine
Technical Abstract & Core Data
This guide addresses the isolation and purification of 4-Bromo-N-isopropylpyridin-2-amine synthesized primarily via the amination of 2,4-dibromopyridine.
The critical challenge in this synthesis is regioselectivity . In 2,4-dihalopyridines, nucleophilic aromatic substitution (SNAr) typically favors the C-4 position under thermal conditions due to the stability of the para-quinoid Meisenheimer complex. However, the target molecule requires substitution at the C-2 position .[1] Consequently, this synthesis is most effectively performed using Palladium-catalyzed Buchwald-Hartwig amination (which favors the more electron-deficient C-2 position) or highly optimized SNAr conditions.
Target Molecule Data:
| Property | Specification |
|---|---|
| IUPAC Name | 4-Bromo-N-isopropylpyridin-2-amine |
| Structure | Pyridine core, 2-isopropylamine, 4-bromide |
| Molecular Weight | 215.09 g/mol |
| Physical State | Off-white to pale yellow solid (Pure); Viscous oil (Crude) |
| LogP (Predicted) | ~2.7 (Lipophilic) |
| pKa (Conj.[1] Acid) | ~5.5–6.0 (Weak base) |
| Solubility | Soluble in EtOAc, DCM, MeOH, DMSO; Low solubility in Water |
Standardized Work-up Protocol
Prerequisites: Reaction mixture containing 2,4-dibromopyridine, isopropylamine, solvent (e.g., Toluene or Dioxane), and catalyst system (if Pd-catalyzed).
Phase 1: Quench & Extraction
-
Step 1 (Cooling): Allow the reaction mixture to cool to room temperature (20–25°C).
-
Step 2 (Quench):
-
If Pd-Catalyzed: Dilute with Ethyl Acetate (EtOAc) (3x reaction volume) and filter through a Celite pad to remove Pd-black/inorganic salts. Rinse the pad with additional EtOAc.
-
If Thermal SNAr: Pour the mixture directly into a saturated solution of Ammonium Chloride (NH₄Cl) to neutralize excess isopropylamine.
-
-
Step 3 (Phase Separation): Transfer to a separatory funnel.[2][3] Add water (1:1 ratio with organic solvent).
-
Critical Check: The product is a weak base. Ensure the aqueous layer pH is >8. If acidic, neutralize with saturated NaHCO₃ to prevent product loss into the aqueous phase as the pyridinium salt.
-
-
Step 4 (Extraction): Extract the aqueous layer with EtOAc (3 x 50 mL). Combine all organic layers.
Phase 2: Washing & Drying
-
Step 5 (Brine Wash): Wash the combined organic phase with saturated Brine (NaCl) to remove residual water and isopropylamine.
-
Step 6 (Drying): Dry over Anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.
-
Step 7 (Concentration): Filter off the desiccant. Concentrate the filtrate under reduced pressure (Rotovap) at 40°C.
-
Note: Isopropylamine (b.p. 33°C) is volatile and will be removed during this step.
-
Phase 3: Purification (Chromatography)
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Hexanes : Ethyl Acetate gradient (Start 100:0 → Target ~80:20).
-
Observation: The product typically elutes after the starting material (2,4-dibromopyridine) but before the bis-substituted byproduct (2,4-di(isopropylamino)pyridine).
Visualization of Workflows
Diagram 1: Work-up Logic Flow
This flowchart illustrates the decision-making process during isolation to maximize yield and purity.
Caption: Decision matrix for the isolation of 4-Bromo-N-isopropylpyridin-2-amine, distinguishing between catalytic and thermal routes.
Diagram 2: Regioselectivity & Impurity Pathways
Understanding the origin of impurities is vital for troubleshooting.
Caption: Mechanistic pathways showing how catalyst choice dictates regioselectivity (C-2 vs C-4) and byproduct formation.
Troubleshooting Guide (Q&A)
Scenario A: Regioselectivity & Isomer Contamination
Q: I see two spots with very similar Rf values on my TLC. Which one is my product?
-
Diagnosis: You likely have a mixture of the C-2 isomer (Target) and the C-4 isomer (Byproduct) .
-
Explanation: In thermal SNAr, the C-4 position is often more reactive due to better resonance stabilization of the intermediate. The C-2 isomer is favored under Pd-catalysis or specific solvent conditions.
-
Solution:
-
Run 2D-NMR (HMBC): This is the only definitive way to distinguish them. The C-2 amine product will show specific coupling between the amine proton and the C-3 pyridine proton.
-
Chromatography: The isomers usually have slightly different polarities. Use a shallow gradient (e.g., 0% to 10% EtOAc in Hexanes over 30 mins) to separate them. The C-2 amine is typically less polar than the C-4 amine due to intramolecular H-bonding with the ring nitrogen.
-
Scenario B: Low Yield / Incomplete Reaction
Q: The reaction stalls with 40% starting material remaining. Should I add more amine?
-
Diagnosis: Steric hindrance of the isopropyl group is slowing the reaction.
-
Risk: Adding massive excess amine or increasing heat significantly increases the risk of bis-substitution (displacing both bromines).
-
Solution:
-
Do NOT simply add more amine if using Pd-catalysis; the catalyst may be dead. Add a fresh portion of catalyst (0.5 mol%) and ligand.
-
Switch Solvent: If doing thermal SNAr, switch to a polar aprotic solvent like NMP or DMSO to accelerate the reaction without increasing temperature excessively.
-
Scenario C: Product is an Oil/Sticky Gum
Q: The literature says it's a solid, but I isolated a yellow oil.
-
Diagnosis: Residual solvent (Toluene/DMSO) or traces of isopropylamine.
-
Solution:
-
High-Vac Drying: Place the oil under high vacuum (<1 mbar) at 40°C for 4 hours.
-
Trituration: Dissolve the oil in a minimum amount of DCM, then slowly add cold Pentane or Hexane while stirring. This often induces precipitation of the solid.
-
Scenario D: Emulsions during Extraction
Q: I have a terrible emulsion during the aqueous work-up.
-
Diagnosis: Pyridine bases often act as surfactants, especially if the pH is near their pKa (~5-6).
-
Solution:
-
Filter: Pass the biphasic mixture through a pad of Celite. Suspended particulates often stabilize emulsions.
-
Salting Out: Add solid NaCl to the aqueous layer until saturated. This forces the organic product out of the water phase.
-
References
-
Regioselectivity in Pyridine Substitutions
- Title: Regioselective control of the SNAr amination of 5-substituted-2,4-dichloropyrimidines.
- Relevance: Establishes the baseline reactivity differences between C-2 and C-4 positions in di-halo N-heterocycles.
-
Source:
-
Palladium-Catalyzed Cross-Coupling
-
Title: Synthesis of 2,4-Dibromopyridine and Efficient Usage in Selective Bromine-Substitution.[4]
- Relevance: Confirms 2,4-dibromopyridine undergoes regioselective Pd-coupling
-
Source:
-
-
General Work-up for Halogenated Aminopyridines
- Title: Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide.
- Relevance: Provides standard extraction and purification protocols for isopropyl-aminopyridines.
-
Source:
-
Compound Data & Safety
Sources
- 1. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-bromo-N-(pyridin-2-yl)pyridin-2-amine | C10H8BrN3 | CID 72219255 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reducing by-product formation in palladium-catalyzed reactions of 4-bromopyridines
The following technical guide addresses the specific challenges associated with palladium-catalyzed cross-coupling reactions of 4-bromopyridines . This class of substrates presents a unique "reactivity paradox": while electronically activated for oxidative addition, the pyridine nitrogen is a potent catalyst poison, and the electron-deficient ring is highly susceptible to non-productive side pathways like protodehalogenation.
Topic: Reducing By-Product Formation in Pd-Catalyzed Reactions Target Substrate: 4-Bromopyridine (and derivatives) Document ID: TSC-PD-4BP-01
Executive Summary: The 4-Bromopyridine Paradox
4-Bromopyridines are electron-deficient heteroaryl halides. In theory, this electron deficiency should facilitate the Oxidative Addition (OA) step of the catalytic cycle (Pd⁰ → Pdᴵᴵ). However, three distinct failure modes frequently lower yields:[1]
-
Catalyst Poisoning: The basic nitrogen atom coordinates to the Pd center, displacing ligands and arresting the cycle (formation of "Pd-Black" or inactive resting states).
-
Protodehalogenation: The formation of pyridine (H-substitution) via hydride transfer, often driven by the instability of the Pdᴵᴵ-pyridyl intermediate.
-
Homocoupling: The formation of 4,4'-bipyridine, typically mediated by trace oxygen or disproportionation of Pdᴵᴵ species.
Module 1: Suppressing Catalyst Poisoning (The "Dead Reaction")
Symptom: Reaction stalls after <20% conversion; formation of black precipitate (Pd black) early in the reaction; starting material remains unconsumed.
Root Cause:
The nitrogen atom in 4-bromopyridine is a strong
Technical Protocol: To prevent N-coordination, you must use sterically demanding ligands that create a "protective shell" around the Pd center, physically blocking the approach of the pyridine nitrogen while still allowing the C-Br bond to access the metal.
Recommended Ligand Systems
| Ligand Class | Specific Recommendation | Why it Works |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | The bulky biaryl backbone prevents N-coordination via steric occlusion. The electron-rich nature accelerates OA. |
| Bis-phosphines | dppf, Xantphos | Large bite angles force the Pd into a geometry that disfavors square-planar coordination of the pyridine nitrogen. |
Step-by-Step Optimization:
-
Switch Pre-catalyst: Move from
to + XPhos or pre-formed catalysts like XPhos Pd G2 . -
Ratio Adjustment: Increase Ligand:Pd ratio to 2:1 (monodentate) to shift equilibrium away from Substrate-Pd species.
-
Temperature: Run the reaction at >80°C . Higher temperatures promote ligand dissociation/association rates that favor the productive catalytic cycle over the thermodynamic trap of N-coordination.
Module 2: Eliminating Protodehalogenation (The "Reduced Product")
Symptom: Mass spectrometry shows a peak at [M-79+1] (loss of Br, gain of H). You isolate pyridine instead of the coupled product.
Root Cause:
The 4-pyridyl-palladium intermediate is highly electrophilic. If Transmetalation is slow, the intermediate will seek any available hydride source (
- -hydrogens from alcoholic solvents (isopropanol, ethanol).
-
Trace water acting as a proton source after metalation.
-
Amine bases (via
-hydride elimination of the alkyl group on the nitrogen).
Technical Protocol: Eliminate hydride donors and accelerate Transmetalation.
Solvent & Base Selection Guide
| Component | Avoid (High Risk) | Recommended (Low Risk) |
| Solvent | Isopropanol, Ethanol, DMF (decomposes to amines) | Toluene, 1,4-Dioxane, DME (Aprotic, non-coordinating) |
| Base | Et3N, iPr2NH (Hydride donors) |
The "Dry & Fast" Workflow:
-
Dehydration: Use anhydrous solvents.[2] Trace water promotes hydrolysis of the C-Pd bond.
-
Base Switch: If using Suzuki coupling, switch from aqueous carbonate (
) to anhydrous or in Dioxane. -
Boron Source: If performing Suzuki coupling, use Pinacol Esters (BPin) or MIDA boronates instead of Boronic Acids. Boronic acids release water upon trimerization (boroxine formation), which can facilitate protonolysis.
Module 3: Stopping Homocoupling (The "Dimer")[3]
Symptom: Appearance of 4,4'-bipyridine.
Root Cause:
Homocoupling is an oxidative process. It requires an oxidant (usually
Technical Protocol:
-
Degassing: Sparging with
is insufficient for 4-bromopyridines. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon sparging for >15 mins before adding catalyst. -
Reductant Addition: Add 5-10 mol% of Potassium Formate . This acts as a mild reducing agent to scavenge high-valent Pd species responsible for homocoupling without inhibiting the main cycle.
Visualizing the Competitive Pathways
The following diagram illustrates the kinetic competition between the Productive Cycle (Green) and the three Failure Modes (Red).
Caption: Figure 1. Kinetic competition in 4-bromopyridine coupling. Green paths must be accelerated; red paths suppressed.
Frequently Asked Questions (FAQ)
Q: Why does my reaction turn black immediately upon heating? A: This indicates rapid catalyst decomposition ("Pd Black" formation). The 4-bromopyridine nitrogen is likely displacing your phosphine ligands.
-
Fix: Switch to a ligand with higher binding affinity and steric bulk, such as XPhos or BrettPhos . Ensure your Ligand:Pd ratio is at least 2:1.
Q: Can I use ethanol or methanol as a co-solvent? A: No. Primary and secondary alcohols are excellent hydride sources for Palladium. They will promote protodehalogenation, converting your 4-bromopyridine into pyridine. Use aprotic polar solvents like DMF , DMA , or Dioxane .
Q: I am using 4-pyridylboronic acid instead of the bromide, and yields are low. Why? A: 4-Pyridylboronic acid is notoriously unstable. It undergoes rapid protodeboronation (C-B bond cleavage) in aqueous base.
-
Fix: Use 4-pyridyl pinacol boronate or MIDA boronates . Alternatively, invert the coupling partners: use 4-bromopyridine (halide) + Aryl Boronic Acid.
Q: Does the position of the nitrogen matter (2- vs 3- vs 4-bromo)? A: Yes.
-
2-Bromopyridine: Hardest to couple due to the "ortho effect" (N coordinates Pd closely). Requires specific ligands (e.g., DPEphos).
-
3-Bromopyridine: Behaves most like a standard aryl bromide.
-
4-Bromopyridine: Highly electron-deficient (fast oxidative addition) but prone to poisoning and remote electronic effects.
References
-
Benchchem Technical Support. (2025). Catalyst Deactivation in Reactions with Pyridine Ligands. Retrieved from
-
Organic Chemistry Portal. (2023). Buchwald-Hartwig Amination.[3][4][5][6] Retrieved from
-
Miller, W. D., et al. (2007).[3] Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Retrieved from
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[3] Retrieved from
Sources
Technical Support Center: Handling & Disposal of 4-Bromo-N-isopropylpyridin-2-amine
Case ID: #BR-PYR-ISO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Safe Management of Halogenated Aminopyridine Intermediates
Introduction: The "Why" Behind the Protocol
You are accessing this guide because you are working with 4-Bromo-N-isopropylpyridin-2-amine , a functionalized halogenated aminopyridine often used as a scaffold in medicinal chemistry (e.g., kinase inhibitor synthesis).
The Critical Safety Distinction: Unlike standard organic solvents (acetone, ethyl acetate), this compound contains both a basic nitrogen (pyridine/amine) and a halogen (bromine) . This dual functionality dictates two non-negotiable rules:
-
No Oxidizers: The amine moiety is susceptible to rapid, exothermic oxidation.
-
High-Temperature Incineration: The bromine atom mandates disposal as halogenated waste. Improper incineration at standard temperatures (<850°C) can catalyze the formation of toxic dioxins and furans.[1]
Module 1: Emergency Troubleshooting (Spills)
User Issue: "I dropped a vial containing ~500mg of solid/oil on the bench. How do I clean it up?"
Immediate Action Required: Do NOT use bleach (sodium hypochlorite) or standard "oxidizing" spill kits. The amine group can react with hypochlorites to form unstable N-chloro species.
Step-by-Step Response Protocol
-
Evacuate & Ventilate: Aminopyridines can be neurotoxic and readily absorbed through skin. Clear the immediate area.[2][3]
-
PPE Upgrade: Standard nitrile gloves may offer insufficient permeation resistance for prolonged contact with pyridine derivatives. Double-glove or use Laminate Film (Silver Shield/4H) gloves if available.
-
Dry Containment:
-
If Solid: Cover gently with vermiculite or diatomaceous earth to prevent dust generation.
-
If Liquid/Oil: Dam the spill with absorbent pads; cover with vermiculite.
-
-
Solvent Wash: Once the bulk material is removed, wipe the surface with a dilute weak acid (e.g., 1M HCl or acetic acid) to protonate the pyridine nitrogen, rendering it a water-soluble salt (pyridinium) that is easier to wipe up.
Visual Workflow: Spill Decision Tree
Figure 1: Decision matrix for safe spill remediation of aminopyridines, emphasizing the avoidance of oxidative cleaners.
Module 2: Routine Waste Segregation (FAQs)
User Question: "Can I throw the mother liquor from my reaction into the general organic solvent waste drum?"
Technical Answer: ABSOLUTELY NOT.
The Science: Your waste stream contains Bromine . Standard organic waste streams are often sent to fuel blending or standard incinerators operating at ~850°C. Under these conditions, brominated compounds do not fully mineralize and can form HBr (corrosive gas) and precursors to polybrominated dibenzo-p-dioxins (PBDDs) .
The Solution: You must segregate this into the Halogenated Solvent Waste stream. This stream is routed to specialized incinerators equipped with:
-
Higher Temperatures: >1100°C (2 seconds residence time).[5]
-
Scrubbers: Alkaline scrubbers to neutralize the HBr gas produced.
Waste Stream Compatibility Table
| Waste Component | Compatible Stream? | Reason for Incompatibility |
| Acetone / Ethyl Acetate | NO (if mixed with 4-Bromo...) | Once mixed with the brominated compound, the entire mixture becomes Halogenated Waste. |
| Aqueous Acid (HCl) | YES (with caution) | Forms the pyridinium salt (soluble). Must be labeled "Acidic Halogenated Aqueous Waste." |
| Nitric Acid | CRITICAL NO | Explosion Hazard. Nitration of the pyridine ring or oxidation of the isopropylamine can be violent. |
| Dichloromethane (DCM) | YES | DCM is already halogenated. This is the ideal solvent for collecting this waste. |
Module 3: Chemical Compatibility & Stability
User Question: "I mixed the waste with an acidic aqueous layer and it's getting hot. Is this normal?"
Technical Answer: Yes, this is an Exothermic Acid-Base Neutralization .
-
Mechanism: The pyridine nitrogen (pK_a ~5-6) and the secondary amine are basic. Adding acid protonates these sites.
-
Risk: If the waste container is capped immediately after mixing, the heat can pressurize the solvent vapor (especially if volatile solvents like DCM are present), leading to container rupture.
-
Protocol: Allow acid-base waste mixtures to cool in an open vessel (fume hood) before capping.
User Question: "Is this compound compatible with strong oxidizers?"
Technical Answer: No. The isopropylamine group is a reducing agent. Contact with strong oxidizers (Peroxides, Permanganates, Nitric Acid) can lead to:
-
N-Oxide formation: (potentially unstable).
-
Cleavage: Of the isopropyl group.
-
Fire: In extreme cases.
Visual Workflow: Waste Segregation Logic
Figure 2: Logic flow for segregating 4-Bromo-N-isopropylpyridin-2-amine waste. Note that adding this compound to non-halogenated solvents reclassifies the entire volume as halogenated.
Module 4: Final Disposal & Regulatory Compliance
Directive: All waste containers must be labeled according to EPA (RCRA) or local hazardous waste regulations.
Labeling Checklist:
-
Full Chemical Name: Do not use abbreviations like "BIP-Amine." Write: 4-Bromo-N-isopropylpyridin-2-amine.
-
Hazard Checkboxes:
ngcontent-ng-c2307461527="" class="mat-mdc-checkbox mat-accent mat-mdc-checkbox-checked ng-star-inserted" id="mat-mdc-checkbox-0"> -
CAS Number: If the specific CAS is unavailable (common for intermediates), use the CAS for the parent class or closest analogue (e.g., 2-Aminopyridine: 504-29-0 ) and annotate "Derivative of...".
-
Note: Closest commercial analogue often used for safety data is 2-Bromo-4-isopropylaniline (CAS 51605-97-1) or general Aminopyridines .
-
Destruction Method:
-
Rotary Kiln Incineration: Required temperature >1100°C (2000°F) with a residence time of >2 seconds.[5]
-
Why? To ensure the C-Br bond is cleaved and the bromine is captured as inorganic salt (NaBr/CaBr2) in the scrubber, rather than released as free halogen gas or recombining into dioxins.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Aminopyridine (Structural Class). Retrieved from [Link]
-
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A Senior Application Scientist's Guide to the Structural Validation of 4-Bromo-N-isopropylpyridin-2-amine Derivatives by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design.[1][2] The aminopyridine scaffold, a privileged structure in medicinal chemistry, is a testament to this, with derivatives showing promise as potent kinase inhibitors and other therapeutic agents.[3][4] Among these, 4-bromo-N-isopropylpyridin-2-amine serves as a valuable starting point for the synthesis of novel chemical entities. The journey from a promising molecular design to a validated drug candidate is, however, fraught with challenges, the most fundamental of which is the unambiguous confirmation of its molecular structure. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose, providing irrefutable evidence of atomic connectivity, stereochemistry, and intermolecular interactions.[2][5]
This guide, drawing from the perspective of a Senior Application Scientist, provides a comprehensive overview of the critical steps involved in the structural validation of novel 4-bromo-N-isopropylpyridin-2-amine derivatives. We will delve into a representative synthetic protocol, explore the nuances of crystallization, and present a comparative analysis of crystallographic data from related structures to provide a robust framework for your research endeavors.
The Synthetic Pathway: A Plausible Route to 4-Bromo-N-isopropylpyridin-2-amine Derivatives
While numerous synthetic routes to substituted aminopyridines exist, a common and effective strategy involves the functionalization of a pre-existing brominated pyridine core.[6] The following protocol outlines a plausible synthetic pathway for a generic derivative of 4-bromo-N-isopropylpyridin-2-amine, based on established methodologies for related compounds.
Experimental Protocol: Synthesis of a 4-Bromo-N-isopropylpyridin-2-amine Derivative
Materials:
-
4-Bromo-2-fluoropyridine
-
Isopropylamine
-
Aryl boronic acid (for derivatization)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Dioxane)
-
Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)
Step-by-Step Procedure:
-
Nucleophilic Aromatic Substitution:
-
To a solution of 4-bromo-2-fluoropyridine (1.0 eq) in an appropriate solvent such as DMSO, add isopropylamine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture at 80-100 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-bromo-N-isopropylpyridin-2-amine.
-
-
Suzuki Coupling for Derivatization:
-
In a reaction vessel purged with an inert gas (e.g., argon), combine 4-bromo-N-isopropylpyridin-2-amine (1.0 eq), the desired aryl boronic acid (1.1 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add an anhydrous, degassed solvent such as dioxane.
-
Heat the mixture to reflux (typically 80-100 °C) for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the final derivative.
-
The Art and Science of Crystallization: Obtaining Diffraction-Quality Crystals
The successful application of SCXRD is entirely contingent on the availability of high-quality single crystals.[7] For many novel organic compounds, this can be the most challenging and time-consuming step. The crystallization of aminopyridine derivatives, in particular, can be influenced by factors such as solvent polarity and the presence of hydrogen bonding moieties.[1][8]
Comparative Analysis of Crystallization Techniques
| Technique | Principle | Advantages | Considerations for Aminopyridine Derivatives |
| Slow Evaporation | Gradual removal of solvent from a saturated solution, leading to increased concentration and crystal formation. | Simple to set up; requires minimal sample manipulation. | The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal. For aminopyridines, solvents like ethanol, methanol, or acetone can be effective.[5] |
| Vapor Diffusion | A solution of the compound is allowed to equilibrate with a vapor of a miscible "anti-solvent" in which the compound is insoluble. The gradual diffusion of the anti-solvent into the solution induces crystallization. | Excellent for small quantities of material; allows for fine control over the rate of crystallization. | A binary solvent system is required. For example, a solution of the aminopyridine derivative in a good solvent like dichloromethane can be diffused with an anti-solvent like hexane. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface as the solvents slowly mix. | Can produce very high-quality crystals; useful for compounds that are sensitive to temperature changes. | Requires careful selection of solvent pairs with different densities. A buffer layer can be used to slow down the diffusion rate. |
| Microbatch Under-Oil | A small droplet of the compound's solution is placed under a layer of inert oil. The oil regulates the rate of solvent evaporation, promoting slow crystal growth. | High-throughput; requires very small amounts of sample. | Particularly useful for screening a wide range of crystallization conditions. |
Troubleshooting Common Crystallization Problems
-
Oiling Out: If the compound separates as a liquid instead of a solid, the degree of supersaturation may be too high. Try using a more dilute solution or a slower method of crystallization.
-
No Crystals Form: The solution may not be sufficiently supersaturated. Concentrate the solution by slow evaporation or add a small amount of an anti-solvent. Scratching the inside of the flask with a glass rod can also induce nucleation.[1]
-
Small or Needle-Like Crystals: This often results from rapid crystallization. Slow down the process by reducing the rate of evaporation or cooling.
X-ray Crystallography: The Definitive Structural Validation
Once suitable crystals are obtained, SCXRD analysis can provide a wealth of information about the molecular structure. The diffraction pattern of X-rays passing through the crystal is used to generate an electron density map, from which the positions of the individual atoms can be determined.[1]
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: A generalized workflow for single-crystal X-ray diffraction.
Comparative Crystallographic Data of Related Aminopyridine Structures
While the specific crystallographic data for 4-bromo-N-isopropylpyridin-2-amine derivatives may not be readily available in the public domain, we can draw valuable comparisons from the crystal structures of related compounds. This data provides a baseline for what a researcher might expect in terms of unit cell parameters and crystal systems for this class of molecules.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
| N-(Pyridin-2-ylmethyl)pyridin-2-amine | C₁₁H₁₁N₃ | Orthorhombic | P2₁2₁2₁ | a = 14.5434 Å, b = 5.8198 Å, c = 23.045 Å | [2] |
| 4-Aminopyridinium Picrate | C₁₁H₉N₅O₇ | Monoclinic | P2₁/c | a = 8.513 Å, b = 11.33 Å, c = 14.33 Å, β = 104.15° | [5] |
| 4-Bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine | C₁₇H₁₁Br₂N₃O₄ | Triclinic | Pī | a = 8.3675 Å, b = 8.5812 Å, c = 12.2691 Å, α = 76.973°, β = 81.053°, γ = 76.302° | [9] |
This comparative data highlights the structural diversity within aminopyridine-containing compounds and provides a valuable reference for researchers working on novel derivatives.
The Power of Structural Validation in Drug Development
The journey from a novel chemical entity to a potential drug candidate is long and arduous. Unambiguous structural validation through techniques like single-crystal X-ray diffraction is not just a regulatory requirement but a critical step in streamlining the drug development process.[2] It provides the high-resolution data necessary for understanding drug-target interactions, guiding lead optimization, and ensuring the selection of the correct stereoisomer for further development.[1][2] By employing the methodologies and comparative data presented in this guide, researchers can approach the structural validation of their novel 4-bromo-N-isopropylpyridin-2-amine derivatives with greater confidence and efficiency.
References
- Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5266-5270.
- Veranova. (n.d.). Harnessing the power of single crystal X-ray diffraction.
- Garmay, Y., et al. (2020).
- Chemistry World. (n.d.). Exploring the advantages of single-crystal x-ray diffraction in pharma.
- Bhatt, P. M., et al. (2020). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. Crystal Growth & Design, 20(11), 7399-7410.
- SPT Labtech. (n.d.). Chemical crystallization.
- University of Colorado Boulder. (n.d.). Crystallization.
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
- JoVE. (n.d.). Crystallization of Small Molecules.
- Al-Hourani, B. J., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3326.
- Orie, K. J., et al. (2020). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria, 45(4).
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie, 356(3), e2200438.
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- Eureka | Patsnap. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.
- Singh, V. P., et al. (2014). Crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o960-o961.
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The Multifaceted Therapeutic Potential of 2-Aminopyridines: A Comparative Guide to Their Biological Activities
Introduction: The Versatility of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents.[1] Its unique structural and electronic properties allow for versatile substitutions, leading to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] This guide provides a comparative analysis of the biological activities of substituted 2-aminopyridines, supported by experimental data and detailed protocols to aid researchers in drug discovery and development. The rationale behind focusing on this scaffold lies in its proven success in marketed drugs and its continuous emergence in novel therapeutic candidates.[1]
Anticancer Activity: Targeting Key Pathways in Malignancy
Substituted 2-aminopyridines have emerged as a promising class of anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.
Mechanism of Action: Kinase Inhibition
A predominant mechanism by which 2-aminopyridine derivatives exert their anticancer effects is through the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and receptor tyrosine kinases like ROS1 and ALK.[5][6] These kinases are often dysregulated in cancer, leading to uncontrolled cell growth. The 2-aminopyridine core can act as a hinge-binder in the ATP-binding pocket of these kinases, effectively blocking their activity and downstream signaling pathways.
Caption: Mechanism of anticancer action via kinase inhibition.
Comparative Anticancer Activity of Substituted 2-Aminopyridines
The following table summarizes the in vitro anticancer activity of various substituted 2-aminopyridine derivatives against different cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Crizotinib | 2-((2-chloro-4-iodophenyl)amino)-N-(4-methoxy-2,6-dimethylphenyl)benzamide | Various (ALK/ROS1+) | Varies (nM range) | [2] |
| Compound 16m-(R) | (R)-N-(1-(3-(5-chloro-2-((5-fluoro-2-methoxyphenyl)amino)pyridin-4-yl)phenyl)ethyl)acetamide | HEL (JAK2 V617F) | 0.003 | [6] |
| Compound 21b | N-(5-chloro-2-((5-fluoro-2-methoxyphenyl)amino)pyridin-4-yl)-2-methyl-6-(morpholin-4-yl)nicotinamide | HEL (JAK2 V617F) | 0.009 | [7] |
| Compound A8 | 2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide | HBE (cytokine inhibition) | Not cytotoxic at 5µM | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Substituted 2-aminopyridine compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 2-aminopyridine derivatives and a vehicle control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity: Combating Bacterial Pathogens
The growing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Substituted 2-aminopyridines have demonstrated significant potential in this area.
Mechanism of Action: Diverse Bacterial Targets
The antimicrobial action of 2-aminopyridines can be attributed to various mechanisms, including the inhibition of essential bacterial enzymes. For instance, some derivatives have been shown to inhibit both isocitrate lyase (ICL) and malate synthase (MS), key enzymes of the glyoxylate shunt in Pseudomonas aeruginosa.[9] This pathway is crucial for the survival of the bacterium under certain conditions.
Caption: Inhibition of the glyoxylate shunt in bacteria.
Comparative Antimicrobial Activity of Substituted 2-Aminopyridines
The following table presents the minimum inhibitory concentration (MIC) values of different 2-aminopyridine derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 2c | 2-amino-3-cyano-4-phenyl-6-(4-chlorophenyl)pyridine | S. aureus | 0.039 | [2] |
| Compound 2c | 2-amino-3-cyano-4-phenyl-6-(4-chlorophenyl)pyridine | B. subtilis | 0.039 | [2] |
| SB002 | 2-amino-5-(4-(trifluoromethoxy)phenyl)pyridine | P. aeruginosa | 1.6 (µM) | [9] |
| Compound 22c | 2-amino-3-cyano-4-(3-dimethylaminophenyl)pyridine derivative | S. aureus & B. subtilis | 39 | [10] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
This method is a widely used qualitative test for antimicrobial susceptibility.[7]
Materials:
-
Mueller-Hinton agar plates
-
Bacterial culture
-
Sterile cotton swabs
-
Filter paper disks impregnated with known concentrations of the 2-aminopyridine derivatives
-
Incubator
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Aseptically place the antibiotic-impregnated disks onto the agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zones of inhibition around each disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on standardized charts.
Caption: Workflow for the Kirby-Bauer disk diffusion test.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and 2-aminopyridine derivatives have shown promise as anti-inflammatory agents.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
A key mechanism of anti-inflammatory action for many compounds, including some 2-aminopyridines, is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation.[3] By inhibiting COX-2, these compounds block the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Workflow for the fluorometric COX-2 inhibition assay.
Conclusion and Future Directions
Substituted 2-aminopyridines represent a highly versatile and promising class of compounds with a wide range of biological activities. Their efficacy as anticancer, antimicrobial, and anti-inflammatory agents is well-documented and continues to be an active area of research. The structure-activity relationship studies highlighted in this guide demonstrate that small modifications to the 2-aminopyridine scaffold can lead to significant changes in biological activity and target selectivity. Future research should focus on the development of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The detailed protocols provided herein serve as a valuable resource for researchers aiming to evaluate the therapeutic potential of new 2-aminopyridine analogues.
References
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. (2024). [Link]
-
In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. (2015). [Link]
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Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. ResearchGate. (2016). [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. (2020). [Link]
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Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury. Journal of Medicinal Chemistry. (2025). [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. (2022). [Link]
-
Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. ResearchGate. (n.d.). [Link]
-
Design, Synthesis and Biological Evaluation of 2-Aminopyridine Derivatives as USP7 inhibitors. ResearchGate. (2025). [Link]
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Effects of pyridine and some of its derivatives on prostaglandin synthesis. PubMed. (1981). [Link]
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Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2020). [Link]
-
Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. Molecules. (2012). [Link]
-
2-aminopyridine – a classic and trendy pharmacophore. ResearchGate. (2017). [Link]
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. (2025). [Link]
-
2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. (2018). [Link]
-
Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands. (2015). [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. (2024). [Link]
-
A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats. Inflammation. (2016). [Link]
-
Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. ResearchGate. (2021). [Link]
-
2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. Molecules. (2020). [Link]
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A Comparative Guide to the Synthesis of 4-Bromo-N-isopropylpyridin-2-amine: A Senior Application Scientist's Perspective
Introduction: The Significance of 4-Bromo-N-isopropylpyridin-2-amine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the 2-aminopyridine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The strategic introduction of functional groups onto this heterocyclic system allows for the fine-tuning of pharmacological properties, making derivatives like 4-Bromo-N-isopropylpyridin-2-amine highly valuable building blocks. The bromine atom at the 4-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the N-isopropyl group can play a crucial role in modulating a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth comparative analysis of two distinct and practical synthetic routes to this key intermediate, offering field-proven insights into the rationale behind the experimental choices, detailed protocols, and a transparent evaluation of their respective merits and drawbacks.
Route 1: A Two-Step Approach via Reductive Amination of a Precursor
This synthetic strategy is a classic example of a convergent synthesis, where a key intermediate, 2-amino-4-bromopyridine, is first prepared and then functionalized in a subsequent step. This approach offers flexibility and is often amenable to large-scale production due to the typically robust nature of each individual step.
Step 1: Synthesis of the Precursor, 2-Amino-4-bromopyridine
A highly efficient and scalable method for the preparation of 2-amino-4-bromopyridine begins with 2,4-dibromopyridine-N-oxide. This two-step sequence involves a nucleophilic aromatic substitution followed by a reduction of the N-oxide.[1]
Mechanism and Rationale: The pyridine N-oxide is employed to activate the pyridine ring towards nucleophilic attack. The electron-withdrawing N-oxide group renders the C2 and C4 positions more electrophilic. In the first step, amination with aqueous ammonia proceeds selectively at the C2 position. The subsequent reduction of the N-oxide, for which several methods are available, restores the aromatic pyridine ring. Catalytic hydrogenation using Raney Nickel is a common and effective choice for this transformation.[1]
Experimental Protocol: Synthesis of 2-Amino-4-bromopyridine
Materials:
-
2,4-dibromopyridine-N-oxide
-
Aqueous ammonia (25-28%)
-
Methanol
-
Raney Nickel (slurry in water)
-
Hydrogen gas
Procedure:
-
Amination: In a sealed pressure vessel, suspend 2,4-dibromopyridine-N-oxide in aqueous ammonia. The vessel is sealed and heated to 100-110 °C for 12-16 hours. After cooling to room temperature, the resulting solid is collected by filtration, washed with water, and dried to yield 2-amino-4-bromopyridine-N-oxide.
-
Reduction: To a solution of 2-amino-4-bromopyridine-N-oxide in methanol in a suitable hydrogenation vessel, carefully add a catalytic amount of Raney Nickel slurry. The vessel is then purged with nitrogen, followed by the introduction of hydrogen gas (typically at a pressure of 50-60 psi). The reaction mixture is stirred vigorously at room temperature for 8-12 hours, or until hydrogen uptake ceases. The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Raney Nickel catalyst. The filtrate is concentrated under reduced pressure to yield the crude product. The crude 2-amino-4-bromopyridine can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to afford the product as a solid.
Step 2: N-Isopropylation via Reductive Amination
Reductive amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. This one-pot procedure involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine.[2][3] For the synthesis of 4-Bromo-N-isopropylpyridin-2-amine, 2-amino-4-bromopyridine is reacted with acetone in the presence of a selective reducing agent.
Mechanism and Rationale: The reaction proceeds via the initial formation of an iminium ion from the condensation of the primary amine of 2-amino-4-bromopyridine and acetone, a reaction that is often catalyzed by mild acid. A key aspect of this process is the choice of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation as it is mild enough not to reduce the ketone starting material but is sufficiently reactive to reduce the intermediate iminium ion.[4][5][6][7] This selectivity prevents unwanted side reactions and simplifies the purification process.
Experimental Protocol: Reductive Amination to 4-Bromo-N-isopropylpyridin-2-amine
Materials:
-
2-amino-4-bromopyridine
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a stirred solution of 2-amino-4-bromopyridine in 1,2-dichloroethane (DCE), add an excess of acetone (typically 3-5 equivalents).
-
A catalytic amount of glacial acetic acid can be added to facilitate imine formation, although the reaction may proceed without it.
-
Slowly add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture. The addition may be exothermic, and the temperature should be maintained at room temperature with a water bath if necessary.
-
The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred for 30 minutes, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-Bromo-N-isopropylpyridin-2-amine.
Route 2: A Direct, One-Step Synthesis via Buchwald-Hartwig Amination
This route offers a more convergent and atom-economical approach by forming the target molecule in a single step from readily available starting materials. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9]
Mechanism and Rationale: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[10][11][12] It is generally accepted to involve the oxidative addition of the aryl halide (2,4-dibromopyridine) to a Pd(0) complex, followed by coordination of the amine (isopropylamine) to the resulting Pd(II) complex. Deprotonation of the coordinated amine by a base, followed by reductive elimination, furnishes the desired N-aryl amine product and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to promote the reductive elimination step and prevent catalyst deactivation. The high reactivity of the bromine at the 2-position of the pyridine ring allows for selective mono-amination.
Experimental Protocol: Buchwald-Hartwig Amination to 4-Bromo-N-isopropylpyridin-2-amine
Materials:
-
2,4-dibromopyridine
-
Isopropylamine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP, or a bulky biarylphosphine ligand)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor, the phosphine ligand, and the base.
-
Add anhydrous toluene or dioxane, followed by 2,4-dibromopyridine and isopropylamine.
-
The flask is sealed, and the reaction mixture is heated to 80-110 °C with vigorous stirring for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove palladium residues. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 4-Bromo-N-isopropylpyridin-2-amine.
Comparative Analysis
| Feature | Route 1: Two-Step (Reductive Amination) | Route 2: One-Step (Buchwald-Hartwig) |
| Number of Steps | 2 (synthesis of precursor + N-isopropylation) | 1 |
| Starting Materials | 2,4-dibromopyridine-N-oxide, acetone | 2,4-dibromopyridine, isopropylamine |
| Key Reagents | Raney Ni, NaBH(OAc)₃ | Palladium catalyst, phosphine ligand, strong base |
| Reaction Conditions | Generally milder conditions for reductive amination | Requires inert atmosphere and higher temperatures |
| Scalability | Each step is generally scalable | Can be scalable, but cost of catalyst and ligand may be a factor |
| Cost-Effectiveness | May be more cost-effective due to cheaper reagents | Palladium catalysts and specialized ligands can be expensive |
| Process Robustness | Well-established and generally high-yielding steps | Can be sensitive to air, moisture, and substrate purity |
| Atom Economy | Lower due to the multi-step nature | Higher, as it is a more direct route |
Visualizing the Synthetic Pathways
Caption: A comparison of the two synthetic routes to 4-Bromo-N-isopropylpyridin-2-amine.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion and Recommendations
Both synthetic routes presented in this guide offer viable pathways to 4-Bromo-N-isopropylpyridin-2-amine, each with its own set of advantages and considerations.
Route 1 (Two-Step) is a robust and reliable method, particularly well-suited for process development and scale-up. The individual steps are well-understood and generally high-yielding. While it involves an additional step compared to Route 2, the lower cost and ready availability of the reagents may make it the more economically viable option for large-scale manufacturing.
Route 2 (One-Step) represents a more modern and elegant approach. Its primary advantage is its convergency, which can lead to higher overall yields and reduced waste. However, the reliance on expensive palladium catalysts and specialized phosphine ligands, as well as the need for strict inert atmosphere conditions, may make it more suitable for laboratory-scale synthesis or for the rapid generation of analog libraries where speed is a priority.
The ultimate choice of synthetic route will depend on the specific needs of the research or development program, including the desired scale of synthesis, cost constraints, available equipment, and the timeline of the project. As a Senior Application Scientist, I would recommend a thorough cost-benefit analysis and small-scale trial of both routes to determine the most appropriate method for a given application.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
-
D'Souza, R. (2001). Reductive amination of (alpha) - amino acids: Solution - Phase synthesis. Rochester Institute of Technology. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Inventor(s): Not specified. (2014). Synthetic method of 2-amino-4-bromopyridine. CN102603622B.
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Wikipedia contributors. (2023). Reductive amination. Wikipedia. [Link]
Sources
- 1. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. "Reductive amination of (alpha) - amino acids: Solution - Phase synthes" by Rohini D'Souza [repository.rit.edu]
- 5. scribd.com [scribd.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. jk-sci.com [jk-sci.com]
- 12. research.rug.nl [research.rug.nl]
A Comparative Guide to Orthogonal Purity Assessment of 4-Bromo-N-isopropylpyridin-2-amine
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel entity like 4-Bromo-N-isopropylpyridin-2-amine, a substituted pyridine derivative with potential therapeutic applications, a robust and comprehensive purity assessment is paramount. This guide provides an in-depth comparison of orthogonal analytical methods for the purity determination of this compound, offering insights into the rationale behind methodological choices and presenting illustrative experimental data.
The core principle of orthogonal analysis is the use of multiple, independent analytical techniques to measure a critical quality attribute, in this case, purity.[1] By leveraging methods with different separation and detection principles, the risk of overlooking impurities is significantly minimized, thereby providing a more complete and trustworthy purity profile.[2] This approach is not only a good scientific practice but also aligns with the stringent requirements of regulatory bodies like the FDA and EMA.
Physicochemical Properties of 4-Bromo-N-isopropylpyridin-2-amine
A foundational understanding of the analyte's properties is crucial for selecting appropriate analytical techniques.
| Property | Value | Source |
| Chemical Formula | C₈H₁₁BrN₂ | [3] |
| Molecular Weight | 215.093 g/mol | [3] |
| CAS Number | 1209458-03-6 | [3] |
| Appearance | Likely a solid at room temperature | Inferred from structure |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO | Inferred from structure |
Orthogonal Analytical Approaches for Purity Assessment
This guide will explore a suite of orthogonal methods for the comprehensive purity assessment of 4-Bromo-N-isopropylpyridin-2-amine:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis for separating and quantifying organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the identification and quantification of volatile and semi-volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method for determining absolute purity without the need for a specific reference standard of the analyte.[4]
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique to assess the purity of crystalline solids.[5]
-
Thermogravimetric Analysis (TGA): Used to quantify residual solvents and other volatile components.[6]
The following sections will delve into the experimental protocols, data interpretation, and the unique insights each method provides.
High-Performance Liquid Chromatography (HPLC) for Related Substances
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility. For 4-Bromo-N-isopropylpyridin-2-amine, a reversed-phase HPLC (RP-HPLC) method is a logical starting point, separating compounds based on their hydrophobicity. To ensure orthogonality, a second HPLC method with a different separation mechanism, such as one employing a mixed-mode column, can be developed.[7][8]
Experimental Workflow: HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis.
Experimental Protocol: RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 255 nm[9]
-
Injection Volume: 5 µL
-
Sample Concentration: 0.5 mg/mL in 50:50 Acetonitrile:Water
Causality of Choices: A C18 column is chosen for its broad applicability in separating moderately polar compounds. The acidic mobile phase (phosphoric acid) ensures that the amine functionalities are protonated, leading to sharper peaks and reproducible retention times. A gradient elution is employed to separate impurities with a wide range of polarities. UV detection at 255 nm is selected based on the anticipated chromophore of the pyridine ring.[10]
Hypothetical Data and Interpretation
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 4.2 | 0.08 | Starting Material Impurity |
| 2 | 8.5 | 99.75 | 4-Bromo-N-isopropylpyridin-2-amine |
| 3 | 10.1 | 0.12 | Process-Related Impurity |
| 4 | 12.3 | 0.05 | Degradation Product |
This chromatogram indicates a high purity of the main compound. According to ICH Q3A guidelines, impurities above the reporting threshold (typically 0.05% for a daily dose > 1g) should be reported.[11][12] Those above the identification threshold may require structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis.[13] This includes residual solvents from the manufacturing process and volatile organic impurities.
Experimental Workflow: GC-MS Impurity Profiling
Caption: Workflow for Headspace GC-MS analysis.
Experimental Protocol: Headspace GC-MS
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Program: 40 °C (5 min), ramp at 10 °C/min to 250 °C (5 min)[14]
-
Injector Temperature: 250 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 35-500 m/z
-
Headspace Oven Temperature: 100 °C
-
Vial Equilibration Time: 20 minutes[15]
Causality of Choices: Headspace sampling is chosen to introduce only volatile components into the GC system, protecting the column and ion source from non-volatile sample matrix. A non-polar DB-5ms column is suitable for a wide range of volatile organic compounds. The temperature program allows for the separation of solvents with different boiling points. Mass spectrometry provides definitive identification of the impurities by comparing their mass spectra to a library.
Hypothetical Data and Interpretation
| Retention Time (min) | Compound | Concentration (ppm) | Classification |
| 3.8 | Acetone | 50 | Class 3 Solvent |
| 6.2 | Isopropanol | 150 | Class 3 Solvent |
| 9.5 | Toluene | 20 | Class 2 Solvent |
This data reveals the presence of residual solvents. The concentration of these solvents must be controlled within the limits specified by ICH Q3C guidelines.[16]
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.[17][18] It is a powerful orthogonal technique as its measurement principle is fundamentally different from chromatographic methods.[19]
Experimental Workflow: qNMR Purity Determination
Caption: Workflow for qNMR purity assessment.
Experimental Protocol: ¹H qNMR
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d₆
-
Internal Standard: Maleic acid (certified reference material)
-
Relaxation Delay (d1): 30 s
-
Number of Scans: 16
Causality of Choices: A high-field NMR spectrometer is used to achieve good signal dispersion. DMSO-d₆ is a common solvent for many organic compounds. Maleic acid is a suitable internal standard as its singlet resonance at ~6.3 ppm is unlikely to overlap with signals from the analyte. A long relaxation delay is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.
Hypothetical Data and Interpretation
The purity is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Example Calculation:
| Parameter | Analyte | Internal Standard (Maleic Acid) |
| Mass (m) | 10.25 mg | 5.12 mg |
| Integral (I) | 1.00 (for 1H) | 1.05 (for 2H) |
| # of Protons (N) | 1 | 2 |
| MW | 215.09 g/mol | 116.07 g/mol |
| Purity (P) | ? | 99.9% |
Resulting Purity: 99.6%
This result provides an absolute measure of the mass fraction of the analyte, which is orthogonal to the area percent purity obtained from chromatography.
Differential Scanning Calorimetry (DSC) for Solid-State Purity
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid, impurities will cause a depression and broadening of the melting point, which can be used to calculate the purity based on the van't Hoff equation.[20]
Experimental Workflow: DSC Purity Analysis
Caption: Workflow for DSC purity determination.
Experimental Protocol: DSC
-
Sample Mass: 2-3 mg[21]
-
Crucible: Aluminum, hermetically sealed
-
Heating Rate: 1 °C/min
-
Temperature Range: Ambient to 20 °C above the melting point
-
Atmosphere: Nitrogen purge at 50 mL/min
Causality of Choices: A small sample mass and a slow heating rate are used to ensure thermal equilibrium during the melting process, which is a prerequisite for accurate purity determination. A hermetically sealed pan is used to prevent any loss of sample due to sublimation.
Hypothetical Data and Interpretation
| Parameter | Value |
| Onset of Melting | 125.2 °C |
| Peak Melting Temperature | 127.8 °C |
| Heat of Fusion (ΔH) | 120.5 J/g |
| Calculated Purity | 99.85 mol% |
The DSC result provides the purity in mole percent, which is a valuable orthogonal data point to the mass percent from qNMR and area percent from HPLC.
Thermogravimetric Analysis (TGA) for Volatile Content
TGA measures the change in mass of a sample as a function of temperature. It is an excellent tool for determining the content of residual solvents and water, which can be present in the API.[6]
Experimental Workflow: TGA Analysis
Caption: Workflow for TGA analysis of volatile content.
Experimental Protocol: TGA
-
Sample Mass: 5-10 mg
-
Crucible: Alumina
-
Heating Rate: 10 °C/min
-
Temperature Range: Ambient to 300 °C
-
Atmosphere: Nitrogen purge at 50 mL/min
Causality of Choices: A heating rate of 10 °C/min provides a good balance between resolution and analysis time. The temperature range is chosen to be high enough to drive off any residual solvents without causing decomposition of the API.
Hypothetical Data and Interpretation
A TGA thermogram would show a mass loss step corresponding to the volatilization of solvents.
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
| 25 - 120 | 0.25% | Water and/or low boiling point solvents |
| 120 - 200 | 0.10% | Higher boiling point residual solvents |
| Total Volatiles | 0.35% |
This data complements the GC-MS results by providing a total volatile content.
Conclusion: A Holistic Approach to Purity
The purity assessment of an API is not a task for a single analytical technique. A comprehensive and scientifically sound evaluation of 4-Bromo-N-isopropylpyridin-2-amine requires an orthogonal approach.
| Method | Type of Purity Information |
| HPLC | Relative purity based on UV-active impurities |
| GC-MS | Identification and quantification of volatile impurities |
| qNMR | Absolute purity (mass fraction) |
| DSC | Purity of the crystalline phase (mole fraction) |
| TGA | Total volatile content (mass percent) |
By integrating the data from these diverse techniques, a complete and reliable purity profile can be established. This multi-faceted approach provides the highest level of confidence in the quality of the API, which is essential for advancing a drug candidate through development and ensuring patient safety. The use of orthogonal methods is a clear demonstration of scientific rigor and a commitment to producing high-quality pharmaceuticals.[2]
References
- Vertex AI Search. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
- Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
- National Institutes of Health. (n.d.). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide.
- RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals.
- NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC.
- Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
- DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- ResolveMass. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
- TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
- TCA Lab / Alfa Chemistry. (n.d.). Residual Solvents Testing.
- HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column.
- Synblock. (n.d.). CAS 1209458-03-6 | 4-Bromo-N-isopropylpyridin-2-amine.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- National Institutes of Health. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
- Mettler Toledo. (n.d.). DSC purity determination.
- ResearchGate. (2025, August 6). Orthogonal HPLC Methods for Quantitating Related Substances and Degradation Products of Pramlintide | Request PDF.
- National Institutes of Health. (2025, October 17). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules.
- ResearchGate. (2026, January 16). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved January 29, 2026, from nf0Edtl8jUp699op_Iuat1tTTcy1RVSLTlpKRLoBW0Zplz2-eFkSJS0zzTjH90RgQ==
- IOPscience. (n.d.). Detection Technique for Determination of Residual Solvents in the API Tacrolimus.
- ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry.
Sources
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- 5. resolvemass.ca [resolvemass.ca]
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- 10. researchgate.net [researchgate.net]
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- 13. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 21. mt.com [mt.com]
Comparative Guide: Isotopic Labeling Studies with 4-Bromo-N-isopropylpyridin-2-amine
Executive Summary
4-Bromo-N-isopropylpyridin-2-amine (CAS 1209458-03-6) is a critical pharmacophore in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors, structurally related to approved therapeutics like Abemaciclib and Ribociclib . The N-isopropyl moiety is a known "metabolic soft spot," susceptible to oxidative dealkylation by Cytochrome P450 enzymes.
This guide compares two distinct isotopic labeling strategies for this scaffold:
-
Perdeuteration (
-isopropyl): Used to modulate pharmacokinetics via the Kinetic Isotope Effect (KIE). -
Heavy Atom Labeling (
): Used as a non-interfering Internal Standard (IS) for quantitative bioanalysis.
Part 1: Strategic Value & Scaffold Analysis
The 2-amino-pyridine core serves as the hinge-binder in many kinase inhibitors, while the isopropyl group often occupies the solvent-exposed region or hydrophobic pocket.
Metabolic Vulnerability
The primary metabolic pathway for N-isopropyl groups is
-
Mechanism: CYP450 abstracts a hydrogen atom from the methine (CH) or methyl (
) positions. -
Consequence: Rapid clearance (
) and reduced half-life ( ).
The Isotopic Solution
By substituting Hydrogen (
Part 2: Comparative Analysis of Labeling Alternatives
This section objectively compares the performance of
Table 1: Comparative Performance Matrix
| Feature | Strategy A: | Strategy B: | Unlabeled Control |
| Primary Utility | DMPK Optimization: Increasing metabolic stability ( | Bioanalysis: Mass Spec Internal Standard (IS). | Baseline reference. |
| Metabolic Stability | High: | Identical to unlabeled (No KIE). | Baseline (Fast). |
| Mass Shift ( | +7 Da (shift is distinct). | +3 Da (shift is distinct). | 0 |
| Chromatographic Retention | Slight shift possible (D is more hydrophilic). | Identical (co-elutes perfectly). | Reference. |
| Cost | Moderate (Isopropylamine- | High (Requires | Low. |
| Regulatory Status | Considered a New Molecular Entity (NME). | Accepted for GLP Bioanalysis. | N/A |
Part 3: Experimental Protocols
Synthesis of Labeled 4-Bromo-N-isopropylpyridin-2-amine
Rationale: A Nucleophilic Aromatic Substitution (
Reagents:
-
Substrate: 2,4-Dibromopyridine.
-
Nucleophile (A): Isopropylamine-
(for Strategy A). -
Nucleophile (B): Isopropylamine-
(for Strategy B). -
Solvent: Ethanol or NMP (N-Methyl-2-pyrrolidone).
Protocol:
-
Charge: In a pressure tube, dissolve 2,4-dibromopyridine (1.0 eq) in Ethanol (5 mL/mmol).
-
Addition: Add Labeled Isopropylamine (3.0 eq) and
(2.0 eq). -
Reaction: Seal and heat to 110°C for 12–16 hours.
-
Note: The 2-position is more electrophilic than the 4-position, but regioselectivity must be monitored by HPLC.
-
-
Workup: Cool to RT, concentrate in vacuo. Partition between EtOAc and Water.[2]
-
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
Microsomal Stability Assay (Determining KIE)
Rationale: To quantify the metabolic protection provided by deuteration.
-
Preparation: Prepare 1 µM solutions of Unlabeled and
-labeled compound in phosphate buffer (pH 7.4). -
Incubation: Add Liver Microsomes (human/rat, 0.5 mg/mL) and NADPH-regenerating system. Incubate at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into Acetonitrile containing Internal Standard.
-
Analysis: Analyze via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. The slope is
.
Part 4: Data Presentation & Visualization
Representative Data: Metabolic Stability
The following data represents typical values observed for N-isopropyl aminopyridine scaffolds.
| Compound | KIE ( | Conclusion | ||
| Unlabeled | 18.5 | 75.0 | - | High Clearance (High Extraction) |
| 42.0 | 33.0 | 2.27 | Significant Metabolic Stabilization | |
| 18.4 | 75.2 | 1.0 | No Metabolic Effect (Ideal IS) |
Visualization: Synthesis & DMPK Workflow
Figure 1: Decision tree for synthesizing and testing labeled 4-Bromo-N-isopropylpyridin-2-amine variants.
References
-
Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved October 26, 2023, from [Link]
-
Ingenza Ltd. (2025). Deuterium: Slowing Metabolism One C–H Bond At A Time. Retrieved October 26, 2023, from [Link]
-
National Institutes of Health (NIH). (2023). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Retrieved October 26, 2023, from [Link]
Sources
4-Bromo-N-isopropylpyridin-2-amine proper disposal procedures
Operational Guide: Safe Disposal and Handling of 4-Bromo-N-isopropylpyridin-2-amine
Executive Summary & Chemical Identification
This guide outlines the mandatory disposal and handling protocols for 4-Bromo-N-isopropylpyridin-2-amine . Due to the presence of both a halogen (bromine) and a basic nitrogen heterocycle, this compound presents specific challenges regarding waste segregation and incineration. It must be treated as a Halogenated Organic Waste to prevent the formation of corrosive acid gases (HBr) and nitrogen oxides (NOx) during thermal destruction.
Chemical Identity:
-
Molecular Formula: C
H BrN -
Molecular Weight: 215.09 g/mol [1]
Hazard Profile (Derived from Class Data): While specific toxicological data for this exact derivative may be limited, the structural class (halogenated aminopyridines) dictates the following Precautionary Hazard Classification :
| Hazard Category | Hazard Statement (GHS) | Operational Implication |
| Acute Toxicity | H302/H312: Harmful if swallowed or in contact with skin.[1] | Zero-skin-contact policy. Double-gloving required. |
| Irritation | H315/H319: Causes skin/serious eye irritation.[3][4][5] | Full-face shield or safety goggles + face mask.[1] |
| Target Organ | H335: May cause respiratory irritation.[5][6] | Mandatory Fume Hood use for all solid handling. |
| Environmental | H411: Toxic to aquatic life with long-lasting effects.[1][4][6][7] | Zero Drain Disposal. All rinsate must be collected. |
The "Barrier Protocol" (PPE & Engineering Controls)
To ensure operator safety, you must implement a self-validating barrier system. Do not rely on standard "lab hygiene"; use the following specific controls.
-
Respiratory Protection: Handling of the solid powder must occur inside a certified chemical fume hood. If weighing outside a hood is unavoidable (e.g., balance stability), a NIOSH-approved N95 or P100 particulate respirator is required.
-
Dermal Barrier:
-
Primary Layer: Nitrile gloves (minimum 4 mil).
-
Secondary Layer: Long-cuff nitrile gloves (minimum 6 mil) worn over the lab coat cuffs.[1]
-
Rationale: Aminopyridines can permeate skin rapidly. The double-layer system allows the outer glove to be discarded immediately upon contamination without exposing the skin.[1]
-
-
Ocular Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the potential for fine dust generation.
Waste Segregation & Compatibility
The Golden Rule: Never mix this compound with Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Acids .
-
Reasoning: Aminopyridines are basic. Mixing with strong acids generates heat (exothermic neutralization). Mixing with oxidizers can lead to uncontrolled reactions or fire.
Disposal Stream Classification: This compound contains Bromine . Therefore, it CANNOT be disposed of in the "General Organic / Non-Halogenated" waste stream. It must go to the Halogenated Waste stream.
-
Why? Non-halogenated waste is often used as fuel blending for cement kilns. Halogens disrupt this process and create corrosive hydrobromic acid (HBr) upon combustion, requiring specialized incinerators with acid scrubbers.
Step-by-Step Disposal Workflow
The following workflow describes the decision logic for disposing of the pure solid versus solutions.
Visual Decision Tree (DOT Diagram)
Figure 1: Decision logic for segregating 4-Bromo-N-isopropylpyridin-2-amine waste streams. Note that even if dissolved in non-halogenated solvents, the presence of the brominated solute mandates disposal in the Halogenated stream.
Detailed Protocol
Scenario A: Pure Solid Waste (Expired/Unused Chemical)
-
Container: Keep in original container if possible. If not, transfer to a clean, screw-top HDPE or glass jar.
-
Labeling: Apply a hazardous waste label.
-
Secondary Containment: Place the container inside a clear plastic zip-lock bag to prevent label corrosion and contain minor leaks.
Scenario B: Liquid Waste (Reaction Mixtures/Rinsate)
-
Selection: Use a dedicated waste carboy labeled "HALOGENATED ORGANIC WASTE."
-
Crucial: Even if you dissolved the compound in Methanol (non-halogenated), the waste mixture is now halogenated because of the solute.
-
-
Compatibility Check: Ensure the carboy does not contain strong acids (e.g., H2SO4) or oxidizers.[7][9]
-
Pouring: Use a funnel in a fume hood. Do not fill beyond 90% capacity (leave headspace for expansion).
-
Log: Record the volume and estimated concentration on the waste tag immediately.
Scenario C: Contaminated Debris (Gloves, Weigh Boats)
-
Collection: Collect in a dedicated solid waste bucket lined with a heavy-duty (minimum 2 mil) polyethylene bag.[1]
-
Segregation: Do not mix with general trash. This is "Chemically Contaminated Solid Waste."
-
Disposal: Tie the bag securely (gooseneck tie) and label as "Solid Debris - Halogenated Contamination."
Spill Contingency Plan
Minor Spill (< 5 grams or < 100 mL)
-
Alert: Notify nearby personnel.
-
PPE: Don double nitrile gloves, goggles, and N95 mask.
-
Dry Spill:
-
Do not sweep (creates dust).
-
Cover with wet paper towels (water or ethanol) to dampen.
-
Scoop up the damp slurry into a waste jar.
-
Clean area with soap and water; collect all wipes as solid hazardous waste.
-
-
Wet Spill:
-
Cover with absorbent pads or vermiculite.
-
Collect absorbed material into a hazardous waste bag.
-
Regulatory Context (USA/RCRA)
While 4-Bromo-N-isopropylpyridin-2-amine is not explicitly "P-listed" or "U-listed" by the EPA (40 CFR 261.33), it must be managed as hazardous waste based on Generator Knowledge of its toxicity and chemical properties.[1]
-
Waste Code Assignment:
-
If mixed with spent halogenated solvents (DCM, Acetone, etc.): F002 / F003 .
-
If pure substance: Assign D001 (Ignitable) or D003 (Reactive) only if it meets those specific characteristics (unlikely for this stable solid).
-
Best Practice: Most institutions manage this under a generic "Lab Pack" profile for "Toxic Solids, Organic, n.o.s. (not otherwise specified)."
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 72219255, 4-bromo-N-pyridin-2-ylpyridin-2-amine (Isomer Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved from [Link][10]
-
Princeton University EHS (2023). Waste Removal and Waste Management: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]
Sources
- 1. 1564605-44-2|2-Bromo-N-ethylpyridin-4-amine|BLD Pharm [bldpharm.com]
- 2. CAS 1209458-03-6 | 4-Bromo-N-isopropylpyridin-2-amine - Synblock [synblock.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 4-bromo-N-(pyridin-2-yl)pyridin-2-amine | C10H8BrN3 | CID 72219255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. 4-Amino-2-bromopyridine 95 7598-35-8 [sigmaaldrich.com]
- 9. bsu.edu [bsu.edu]
- 10. downloads.regulations.gov [downloads.regulations.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
